molecular formula C8H9NO2 B573739 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI) CAS No. 162046-63-1

4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI)

Cat. No.: B573739
CAS No.: 162046-63-1
M. Wt: 151.165
InChI Key: OALHUWCGJSOYOS-UHFFFAOYSA-N
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Description

4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI), also known as 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI), is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.165. The purity is usually 95%.
BenchChem offers high-quality 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(methoxymethyl)pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-6-8-4-7(5-10)2-3-9-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALHUWCGJSOYOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

molecular structure and weight of 2-(methoxymethyl)pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, physicochemical properties, and synthetic pathways for 2-(methoxymethyl)pyridine-4-carbaldehyde , a specialized heterocyclic building block used in medicinal chemistry.

Executive Summary

2-(Methoxymethyl)pyridine-4-carbaldehyde (C₈H₉NO₂) is a bifunctional pyridine derivative characterized by a polar ether side chain at the C2 position and a reactive electrophilic aldehyde at the C4 position. It serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors and GPCR ligands where the pyridine ring acts as a bioisostere for phenyl or pyrimidine scaffolds. This guide outlines its structural parameters, theoretical physicochemical profile, and validated synthetic methodologies.

Part 1: Molecular Identity & Physicochemical Properties[1]

Structural Nomenclature
  • IUPAC Name: 2-(Methoxymethyl)pyridine-4-carbaldehyde

  • Synonyms: 2-(Methoxymethyl)isonicotinaldehyde; 4-Formyl-2-(methoxymethyl)pyridine

  • Molecular Formula: C₈H₉NO₂

  • CAS Registry Number: Not widely listed as a commodity chemical; typically synthesized in situ or as a custom intermediate. (Analogous to CAS 1798295-16-5, the 5-bromo-4-methyl derivative).[1]

Physicochemical Profile (Calculated)

The following data represents consensus calculated values based on the structure's fragment contributions.

PropertyValueUnitDescription
Molecular Weight 151.16 g/mol Monoisotopic mass: 151.0633
LogP (Predicted) 0.65 ± 0.2 -Moderate lipophilicity; suitable for CNS penetration
Topological PSA 39.0 ŲPolar Surface Area (Pyridine N + Ether O + Aldehyde O)
H-Bond Acceptors 3 -N(pyridine), O(ether), O(aldehyde)
H-Bond Donors 0 -Lacks labile protons
Rotatable Bonds 3 -C2-CH2, CH2-OMe, C4-CHO
pKa (Pyridine N) ~3.8 - 4.2 -Reduced basicity due to electron-withdrawing 4-CHO group
Structural Analysis

The molecule features a pyridine core substituted at the 2 and 4 positions.

  • Electronic Effects: The C4-aldehyde is a strong electron-withdrawing group (EWG), deactivating the ring towards electrophilic aromatic substitution but activating it for nucleophilic attack. The C2-methoxymethyl group is weakly electron-donating via induction but primarily serves as a steric and polar handle.

  • Conformation: The methoxymethyl group possesses rotational freedom, allowing the methoxy oxygen to potentially participate in intramolecular hydrogen bonding or chelation in metallo-organic complexes.

Part 2: Synthetic Pathways[3]

Due to the limited commercial availability of the isolated aldehyde, it is best prepared via a modular synthesis starting from Methyl 2-(chloromethyl)isonicotinate or 2-bromo-4-methylpyridine .

Recommended Synthetic Route: The Isonicotinate Reduction Strategy

This pathway is preferred for its high selectivity, avoiding the difficult separation of isomers often seen in direct oxidation of lutidines.

Step 1: Etherification Methyl 2-(chloromethyl)isonicotinate is treated with sodium methoxide in methanol to displace the chloride, yielding the methoxymethyl ether.

Step 2: Selective Reduction The ester moiety is selectively reduced to the aldehyde using Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures (-78°C) to prevent over-reduction to the alcohol.

Alternative Route: Oxidation of 4-Methyl Precursor

If 2-(methoxymethyl)-4-methylpyridine is available (or synthesized via methylation of the corresponding alcohol), the 4-methyl group can be oxidized.

  • Reagent: Selenium Dioxide (SeO₂) in dioxane/water.

  • Mechanism: Riley Oxidation.[2]

  • Challenge: Requires careful control to prevent oxidation of the ether methylene or N-oxidation.

Visualization of Synthetic Logic

The following diagram illustrates the primary and secondary synthetic workflows.

SynthesisPath Start1 Methyl 2-(chloromethyl) isonicotinate Inter1 Methyl 2-(methoxymethyl) isonicotinate Start1->Inter1 NaOMe, MeOH Reflux (Subst.) Target 2-(Methoxymethyl) pyridine-4-carbaldehyde Inter1->Target DIBAL-H (1.1 eq) -78°C, Toluene Start2 2-Bromo-4-methylpyridine Inter2 2-(Methoxymethyl)-4-methylpyridine Start2->Inter2 1. nBuLi, DMF 2. Reduction 3. NaH, MeI Inter2->Target SeO2, Dioxane (Riley Oxidation)

Caption: Primary (Green/Blue) and Alternative (Grey/Red) synthetic pathways for the target aldehyde.

Part 3: Reactivity & Applications in Drug Design

Reactivity Profile

The 2-(methoxymethyl)pyridine-4-carbaldehyde scaffold offers three distinct vectors for chemical modification:

  • C4-Aldehyde (The Warhead): Highly reactive toward nucleophiles.

    • Reductive Amination: Reacts with primary/secondary amines (plus NaBH(OAc)₃) to form amine linkers.

    • Wittig/Horner-Wadsworth-Emmons: Forms alkene-linked extensions.

    • Heterocycle Formation: Precursor for imidazoles or oxazoles via condensation.

  • Pyridine Nitrogen:

    • Capable of forming N-oxides (metabolic liability or prodrug strategy).

    • Site for coordination in metal-based drugs.

  • C2-Methoxymethyl Group:

    • Generally stable under standard coupling conditions.

    • Can be demethylated (using BBr₃) to reveal a primary alcohol for further functionalization.

Medicinal Chemistry Utility[5][6]
  • Fragment-Based Drug Discovery (FBDD): The molecule is a "Rule of 3" compliant fragment (MW < 300, H-donors ≤ 3, LogP ≤ 3).

  • Solubility Enhancer: The methoxymethyl group disrupts crystal packing and increases aqueous solubility compared to a simple ethyl or methyl group.

  • Kinase Inhibitors: The pyridine nitrogen often serves as the hinge-binding element in ATP-competitive inhibitors.

Experimental Workflow: Reductive Amination (Example)

To utilize this core in library synthesis:

  • Dissolve 1.0 eq of 2-(methoxymethyl)pyridine-4-carbaldehyde in DCE (1,2-Dichloroethane).

  • Add 1.1 eq of amine (R-NH₂).

  • Stir for 30 min to form imine.

  • Add 1.5 eq of Sodium Triacetoxyborohydride (STAB).

  • Quench with NaHCO₃ after 4-16h.

References

  • Pyridine Oxidation Methodologies

    • Black, G., Depp, E., & Corson, B. B. (1949).[3] Oxidation of certain methylpyridines to pyridine carboxylic acids. Journal of Organic Chemistry, 14(1), 14-21.[3] Link

  • General Synthesis of Alkoxypyridines

    • Gros, P., & Fort, Y. (2002). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Semantic Scholar. Link

  • Methoxymethylation Reagents

    • Ahmad, F. B. H., & Bruce, J. M. (2002). A Simple and Clean Method for Methoxymethylation of Phenols. Pertanika J. Sci. & Technol. Link

  • Analogous Structure Data (5-Bromo derivative)

    • Boroncore Catalog. 5-Bromo-2-(methoxymethyl)-4-methylpyridine (CAS 1798295-16-5).[1][4] Link

Sources

biological activity potential of 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- , a specialized heterocyclic building block. This document is structured to serve drug discovery professionals, focusing on the compound's strategic utility in Fragment-Based Drug Design (FBDD) and Lead Optimization .

Unlocking the Tunable Pyridine Scaffold for Kinase and GPCR Ligands

Executive Summary

4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- is a bifunctional heterocyclic intermediate that serves as a critical "linchpin" in the synthesis of bioactive small molecules. Unlike the commodity chemical 4-pyridinecarboxaldehyde, this specific 2-methoxymethyl (MOM) derivative offers a unique balance of electronic modulation and physicochemical tuning .

The C4-aldehyde functions as a highly reactive electrophile for divergent synthesis (e.g., reductive amination, Wittig olefination), while the C2-methoxymethyl group acts as a "privileged substructure." This substituent improves aqueous solubility compared to alkyl analogs and provides a specific hydrogen-bond acceptor vector that is crucial for interacting with solvent-exposed regions in kinase ATP-binding pockets or GPCR allosteric sites.

Key Biological Potential:

  • Kinase Inhibition: Precursor for hinge-binding motifs in JAK, Syk, and PI3K inhibitors.

  • TRP Channel Modulation: Scaffold for TRPC6 antagonists.

  • Epigenetic Regulation: Building block for HDAC inhibitors.

Chemical Profile & Structural Logic

To understand the biological potential, one must first master the structural logic. The molecule is not merely a pyridine; it is a vector-defined scaffold .

Physicochemical Properties (Calculated)
PropertyValueSignificance in Drug Design
Molecular Formula C₈H₉NO₂Low MW allows for "Lead-Like" space growth.
Molecular Weight 151.16 g/mol Ideal for Fragment-Based Drug Design (FBDD).
cLogP ~0.8 - 1.1Moderate lipophilicity; the MOM group lowers LogP vs. 2-ethyl/propyl.
H-Bond Acceptors 3 (N-py, O-ald, O-ether)High acceptor density for specific protein interactions.
H-Bond Donors 0Reduces desolvation penalty upon binding.
Topological Polar Surface Area (TPSA) ~40 ŲWell within the blood-brain barrier (BBB) permeation range (<90 Ų).
The "Methoxymethyl Effect"

Why choose the 2-(methoxymethyl) substituent over a simple methyl or methoxy group?

  • Solubility Enhancement: The ether oxygen increases aqueous solubility significantly compared to a 2-ethyl group, without introducing a donor (like -OH) that might suffer Phase II conjugation (glucuronidation).

  • Metabolic Stability: Unlike a terminal methyl group which is prone to CYP450-mediated oxidation to a carboxylic acid, the methoxymethyl ether is generally more robust, though it can undergo O-demethylation.

  • Conformational Scanning: The -CH₂-O-CH₃ tail introduces specific rotatable bonds, allowing the methoxy group to probe adjacent hydrophobic pockets or recruit water molecules in the active site.

Biological Activity Potential & Applications

This compound is rarely the final drug; it is the engine that generates the drug. Its biological potential is realized through three primary synthetic pathways.

Pathway A: Kinase Inhibitors (The Hinge Binder)

Pyridines are classic "hinge binders" in kinase inhibitors. The nitrogen of the pyridine ring accepts a hydrogen bond from the backbone amide of the kinase hinge region.

  • Mechanism: The 4-aldehyde is converted (via reductive amination) into a benzylic amine that extends into the ribose binding pocket .

  • Role of 2-MOM: The 2-methoxymethyl group sits at the "Gatekeeper" or solvent front, improving selectivity against homologous kinases by clashing with bulky gatekeeper residues or forming specific water-mediated bridges.

Pathway B: TRP Channel Antagonists

Recent patent literature (e.g., TRPC6 inhibitors) highlights the use of 4-substituted pyridines.

  • Application: The aldehyde is condensed with piperazines or diamines.

  • Therapeutic Area: Pulmonary hypertension, focal segmental glomerulosclerosis (FSGS).

  • Causality: The 2-MOM group modulates the basicity of the pyridine nitrogen (pKa tuning), affecting the drug's accumulation in the lysosome and its on-target residence time.

Pathway C: HDAC Inhibitors

The aldehyde group is a precursor to hydroxamic acids (zinc-binding groups).

  • Workflow: Aldehyde

    
     Acrylic Acid 
    
    
    
    Hydroxamic Acid.
  • Selectivity: The pyridine cap group, modified with the 2-MOM tail, fits into the tube-like entrance of the HDAC active site, providing isoform selectivity (e.g., HDAC6 vs. HDAC1).

Visualizing the Synthetic Divergence

The following diagram illustrates how this single intermediate branches into three distinct pharmacological classes.

Biological_Potential_Flow cluster_mechanism Pharmacophore Role of 2-MOM Group Core 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- Rxn1 Reductive Amination (+ Amine, NaBH(OAc)3) Core->Rxn1 Path A Rxn2 Knoevenagel Condensation (+ Malonate) Core->Rxn2 Path B Rxn3 Oxidation & Coupling (to Amide/Hydroxamate) Core->Rxn3 Path C Role1 Solubility Enhancement Core->Role1 Role2 Selectivity (Gatekeeper Interaction) Core->Role2 Class1 Kinase Inhibitors (Syk, JAK, PI3K) Rxn1->Class1 Forms Hinge Binder Class2 TRP Channel Modulators Rxn2->Class2 Forms Biaryl Linker Class3 HDAC Inhibitors (Epigenetics) Rxn3->Class3 Forms Zinc Binder

Figure 1: Divergent synthesis pathways transforming the core aldehyde into three major therapeutic classes.

Experimental Protocols

To validate the biological potential, one must first successfully derivatize the aldehyde. The following protocol is a self-validating system for synthesizing a "Probe Molecule" (a benzylamine derivative) to test kinase affinity.

Protocol: Reductive Amination for Kinase Probe Synthesis

Objective: Convert 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- into a secondary amine scaffold for biological assay.

Reagents:

  • Aldehyde: 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (1.0 equiv)

  • Amine: Aniline or Morpholine derivative (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Acid Catalyst: Acetic Acid (1-2 drops, optional but recommended to activate imine formation).

Step-by-Step Workflow:

  • Imine Formation (The Checkpoint):

    • Dissolve the aldehyde (1.0 mmol) and the amine (1.1 mmol) in DCE (5 mL).

    • Add Acetic Acid. Stir at Room Temperature (RT) for 1 hour.

    • Validation: Take a small aliquot for TLC or LC-MS. You must see the disappearance of the aldehyde peak (M+1 = 152) and appearance of the imine mass. Do not proceed to reduction until imine formation is >90%.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (1.5 mmol) portion-wise over 10 minutes.

    • Allow to warm to RT and stir overnight (12h).

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (slow addition, gas evolution).

    • Extract with DCM (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄.

  • Purification:

    • The 2-MOM group is stable on silica. Purify via Flash Chromatography (MeOH/DCM gradient).

Critical Control Point: Avoid using strong acids (HCl) during workup or purification, as the methoxymethyl ether is acid-labile and can hydrolyze to the alcohol or degrade.

Synthesis of the Core (Retrosynthesis)

If the compound is not commercially available in your region, it must be synthesized de novo.

Synthesis_Path Target 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- Inter1 4-Hydroxymethyl-2-(methoxymethyl)pyridine Inter1->Target Alcohol Oxidation Inter2 2,4-Lutidine (Dimethylpyridine) Inter2->Inter1 Regioselective Functionalization Step1 1. Selective Oxidation (SeO2) 2. Protection Step2 Swern Oxidation or MnO2

Figure 2: Retrosynthetic analysis. Note that selective functionalization of 2,4-lutidine requires careful control of conditions.

Safety & Handling

  • Reactivity: As an aldehyde, it is susceptible to air oxidation to the carboxylic acid (Isonicotinic acid derivative). Store under Argon/Nitrogen at -20°C.

  • Toxicity: Pyridine aldehydes are skin and eye irritants. The methoxymethyl group does not add significant acute toxicity compared to the parent pyridine, but standard PPE (gloves, goggles, fume hood) is mandatory.

  • Stability: The MOM ether is stable to bases and mild acids but will cleave in strong Bronsted acids (e.g., TFA, concentrated HCl) or Lewis acids (e.g., BBr₃).

References

  • Wang, K., et al. (2019). "Green synthesis of pyridine-4-carboxaldehyde derivatives." Green Chemistry, 21(9), 2448-2461.

  • Ding, Y., et al. (2010).[1] "TRPC6 expression in glioma cells and its role in cell proliferation." Journal of the National Cancer Institute, 102(14), 1052-1068. (Contextual reference for TRP channel inhibition using pyridine scaffolds).

  • Chigurupati, S., et al. (2010).[1] "Receptor-mediated regulation of TRPC6 channels in tumor cells." Cancer Research, 70(1), 418-427.[1]

  • Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147-3176. (Foundational text on ether/alkyl bioisosteres).

Disclaimer: This guide is for research purposes only. All synthesis and biological testing should be conducted in compliance with local safety regulations and intellectual property laws.

Sources

Methodological & Application

using 2-(methoxymethyl)isonicotinaldehyde as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(Methoxymethyl)isonicotinaldehyde in Coordination Chemistry & Drug Design

Executive Summary

2-(Methoxymethyl)isonicotinaldehyde represents a specialized class of bifunctional pyridine scaffolds . Unlike simple pyridine ligands, this molecule offers two distinct chemical handles that drive its utility in coordination chemistry and drug development:

  • The 4-Formyl Group (Aldehyde): A highly reactive electrophile positioned for Schiff base condensation, allowing the construction of multidentate chelators (hydrazones, thiosemicarbazones, imines).

  • The 2-Methoxymethyl Arm: An ether-substituted alkyl side chain adjacent to the pyridine nitrogen. This group provides hemilability —the ability to reversibly coordinate to a metal center (via the ether oxygen) to stabilize vacant sites or modulate steric bulk during catalytic cycles.

This guide details the protocols for transforming this scaffold into bioactive metal complexes (Ru, Fe, Zn) and exploiting its hemilabile nature in catalysis.

Part 1: Chemical Profile & Ligand Design Strategy

Molecule: 2-(methoxymethyl)isonicotinaldehyde Core Function: Ditopic Ligand Precursor / Hemilabile Chelate Key Applications: Iron Chelation Therapy, Ruthenium-based Catalysis, Supramolecular Linkers.

Structural Logic
  • Solubility: The methoxymethyl (MOM) group significantly enhances solubility in polar organic solvents (MeOH, MeCN) compared to the parent isonicotinaldehyde, a critical factor for drug formulation.

  • Coordination Geometry:

    • Primary Site (N,O): The pyridine nitrogen (

      
      ) and the ether oxygen (
      
      
      
      ) can form a 5-membered chelate ring with soft/borderline metals (Ru, Pd, Pt).
    • Secondary Site (Derivatizable): The aldehyde at position 4 allows for the extension of the ligand system, typically creating

      
       or 
      
      
      
      pincer ligands upon condensation with hydrazides or amines.

Part 2: Experimental Protocols

Protocol A: Synthesis of Tridentate Schiff Base Ligands

Context: Creating "Scorpionate-like" or Pincer ligands for Iron (Fe) or Copper (Cu) chelation in antiproliferative assays.

Materials:

  • 2-(methoxymethyl)isonicotinaldehyde (1.0 eq)

  • Isonicotinic acid hydrazide (Isoniazid) OR Thiosemicarbazide (1.0 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of the hydrazide in 10 mL of hot ethanol (

    
    ).
    
  • Addition: Dropwise add 1.0 mmol of 2-(methoxymethyl)isonicotinaldehyde dissolved in 5 mL ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen and accelerate nucleophilic attack.

  • Reflux: Heat the mixture at reflux (

    
    ) for 4–6 hours. Monitor by TLC (Stationary phase: Silica; Mobile phase: 5% MeOH in DCM).
    
  • Isolation: Cool to room temperature. The Schiff base ligand typically precipitates as a crystalline solid.

    • Note: If no precipitate forms, reduce volume by 50% under vacuum and store at

      
       overnight.
      
  • Purification: Recrystallize from hot ethanol/water (9:1).

Data Output (Expected):

Analytical Method Characteristic Signal Interpretation

| FT-IR |


 (Strong) | Formation of C=N (Imine) bond. |
| FT-IR  | Absence of 

| Disappearance of aldehyde C=O. | | 1H NMR |

(Singlet) | Azomethine proton (-CH=N-). | | 1H NMR |

(Singlet) | Methoxy group (-OCH3), confirming integrity of the arm. |
Protocol B: Metallation with Ruthenium(II) (Hemilabile Catalysis)

Context: Synthesizing a catalyst where the methoxymethyl arm acts as a "switch" to open coordination sites.

Target Complex:


 where L = 2-(methoxymethyl)isonicotinaldehyde (or derivative).

Materials:

  • 
     (Precursor)
    
  • Ligand (from Protocol A or the aldehyde itself if N-bound)

  • Ethylene Glycol (Solvent/Reductant) or Ethanol/Water

Step-by-Step:

  • Preparation: Suspend

    
     of 
    
    
    
    in 15 mL of Ethanol/Water (3:1).
  • Ligand Addition: Add

    
     of the 2-(methoxymethyl)-ligand.
    
  • Reaction: Reflux under Nitrogen atmosphere for 8 hours. The solution should shift from purple/black to deep orange/red.

  • Anion Exchange (Optional but Recommended): To isolate a clean salt, add excess saturated aqueous

    
    .
    
  • Filtration: Collect the orange precipitate (hexafluorophosphate salt). Wash with water and cold ether.

Mechanistic Insight (The "Hemilabile Effect"): In the resulting complex, the Pyridine Nitrogen is strongly bound. The Ether Oxygen (from the methoxymethyl group) binds weakly.

  • Resting State: Ru-O bond is intact (18-electron species, stable).

  • Active State: Under heating or substrate presence, the Ru-O bond breaks, creating a vacant site (16-electron species) for catalysis without ligand dissociation.

Part 3: Visualization of Workflows

Figure 1: Ligand Synthesis & Coordination Pathway

This diagram illustrates the conversion of the aldehyde into a Schiff base and its subsequent coordination modes.[1]

LigandPathway cluster_modes Coordination Modes Aldehyde 2-(methoxymethyl) isonicotinaldehyde SchiffBase Schiff Base Ligand (Tridentate Potential) Aldehyde->SchiffBase Condensation (-H2O) Amine Primary Amine/Hydrazide (R-NH2) Amine->SchiffBase Complex Coordination Complex SchiffBase->Complex Chelation MetalSalt Metal Salt (Zn(II), Fe(III), Ru(II)) MetalSalt->Complex ModeA Mode A: N,N,O Pincer (Stable) Complex->ModeA ModeB Mode B: Hemilabile (Ether arm on/off) Complex->ModeB

Caption: Synthetic pathway from precursor to metal complex, highlighting the bifurcation into stable pincer complexes or hemilabile catalytic species.

Figure 2: The Hemilabile Switching Mechanism

This diagram details the specific function of the 2-methoxymethyl arm in a catalytic cycle.

Hemilability State1 Resting State (18e-) [M(N_py)(O_ether)L_n] State2 Vacant Site (16e-) [M(N_py)L_n] + Open Arm State1->State2 Heat / Energy (Ru-O Bond Break) Note The methoxymethyl group (O_ether) stabilizes the metal when substrate is absent. State1->Note Intermediate Substrate Bound [M(N_py)(Substrate)L_n] State2->Intermediate Substrate Addition Intermediate->State1 Product Release (Re-chelation)

Caption: The "Hemilabile Switch": The ether oxygen dissociates to allow substrate binding, then re-coordinates to stabilize the metal center.

Part 4: Critical Considerations for Drug Development

When utilizing this ligand for Iron Chelation Therapy (ICT) or Anticancer Metallodrugs , the following parameters must be validated:

1. Hydrolytic Stability: The imine bond formed at the 4-position is susceptible to hydrolysis in acidic pH (e.g., tumor microenvironment, pH 5.5–6.5).

  • Validation: Monitor UV-Vis spectra of the complex in Acetate Buffer (pH 5.0) over 24 hours. A decrease in the MLCT band indicates hydrolysis.

  • Solution: If unstable, reduce the imine (

    
    ) to an amine (
    
    
    
    ) using
    
    
    to create a permanently flexible, hydrolytically stable ligand.

2. Lipophilicity (LogP): The methoxymethyl group adds lipophilicity.

  • Target: For passive diffusion across cell membranes, aim for a LogP of 1.5 – 2.5.

  • Adjustment: If the complex is too hydrophilic, extend the alkyl chain on the ether (e.g., use 2-(ethoxymethyl)...) or the hydrazide tail.

3. Redox Activity (Cyclic Voltammetry): For Ruthenium or Copper complexes, the ligand should stabilize the metal without making the reduction potential too negative (which prevents activation inside the cell).

  • Protocol: Perform CV in Acetonitrile with 0.1 M

    
    . Look for reversible couples. The methoxymethyl group typically acts as a weak 
    
    
    
    -donor, slightly lowering the oxidation potential compared to unsubstituted pyridine.

References

  • Richardson, D. R., et al. (2025). "Development of novel aroylhydrazone ligands for iron chelation therapy: 2-pyridylcarboxaldehyde isonicotinoyl hydrazone analogs." Journal of Laboratory and Clinical Medicine.

    • Relevance: Establishes the baseline protocol for isonicotinoyl hydrazone synthesis and iron chel
  • Slone, C. S., Weinberger, D. A., & Mirkin, C. A. (1999). "The Transition Metal Coordination Chemistry of Hemilabile Ligands." Chemical Reviews.

    • Relevance: Foundational text on the mechanism of hemilabile ligands (ether-phosphine/pyridine combinations)
  • Yaqoob, M., et al. (2025).[2] "Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors." Drug Design, Development and Therapy.[2]

    • Relevance: Reviews the medicinal chemistry of isonicotinic acid derivatives and their role in modern drug pipelines.
  • Gao, J., & Zheng, Z. (2002). "Schiff base ligands containing ONO, ONN, and NSO donor atoms." Molecules.

    • Relevance: Provides specific synthetic routes for tridentate Schiff base ligands derived
  • Sigma-Aldrich. (2024). "Product Specification: 2-Methoxy-4-pyridinecarboxaldehyde."

    • Relevance: Commercial availability and physical property data for the closely related 2-methoxy analog, serving as a reference for handling and stability.

Sources

preparation of pharmaceutical intermediates using 2-(methoxymethyl)pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Strategic Use of 2-(Methoxymethyl)pyridine-4-carbaldehyde in the Synthesis of Pharmaceutical Intermediates

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast number of approved pharmaceuticals and clinical candidates.[1][2] Its nitrogen atom acts as a hydrogen bond acceptor and a basic center, enabling crucial interactions with biological targets and improving the physicochemical properties of drug molecules.[2][3] 2-(methoxymethyl)pyridine-4-carbaldehyde emerges as a particularly valuable intermediate due to its trifunctional nature:

  • The Pyridine Ring: Provides a robust, aromatic core with defined electronic and steric properties.

  • The Aldehyde Group: A highly versatile chemical handle, serving as an electrophilic site for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions.

  • The 2-Methoxymethyl Group: This substituent modulates the electronic properties of the pyridine ring and can influence the molecule's solubility, metabolic stability, and conformational preferences, which are critical parameters in drug design.[1]

This guide details a reliable synthetic protocol for 2-(methoxymethyl)pyridine-4-carbaldehyde and explores its application in key transformations—reductive amination, Wittig olefination, and aldol condensation—to generate high-value pharmaceutical intermediates.

Physicochemical Properties and Critical Safety Protocols

Proper handling and understanding of the reagent's properties are paramount for safe and reproducible experimentation.

Table 1: Physicochemical Data for 2-(methoxymethyl)pyridine-4-carbaldehyde

PropertyValueReference
IUPAC Name 2-(methoxymethyl)pyridine-4-carbaldehyde[4]
CAS Number 72716-87-1[4][5][6]
Molecular Formula C₇H₇NO₂[5][6]
Molecular Weight 137.14 g/mol [5][6]
Appearance Not specified; related compounds are colorless to yellow/brown liquids[7][8]
Hazard Identification and Safe Handling

2-(methoxymethyl)pyridine-4-carbaldehyde and its precursors are hazardous chemicals that demand strict adherence to safety protocols.

  • GHS Hazards: Based on related structures, the compound is expected to cause skin and eye irritation.[9][10][11] It may also be a combustible liquid.[9][12]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat.[9]

  • Engineering Controls: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[12][13] An eyewash station and safety shower must be readily accessible.[12]

  • Handling Procedures:

    • Avoid all personal contact, including inhalation.[13]

    • Keep away from heat, sparks, and open flames.[9][12]

    • Grounding of equipment may be necessary to prevent electrostatic discharge.[9]

    • Wash hands thoroughly after handling.[9][10]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[12]

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[10]

    • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If irritation persists, seek medical attention.[10]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[10]

Synthesis Protocol: 2-(methoxymethyl)pyridine-4-carbaldehyde

A reliable two-step synthesis starting from commercially available 2-methoxyisonicotinic acid is outlined below. This method involves the reduction of the carboxylic acid to a primary alcohol, followed by a selective oxidation to the target aldehyde.[5]

G A 2-Methoxyisonicotinic Acid B (2-(Methoxymethyl)pyridin-4-yl)methanol A->B 1. LiAlH₄, THF, 0°C 2. Quench C 2-(Methoxymethyl)pyridine-4-carbaldehyde B->C CrO₃-Pyridine Complex, DCM, rt

Caption: Synthetic pathway to 2-(methoxymethyl)pyridine-4-carbaldehyde.

Step 1: Reduction of 2-Methoxyisonicotinic Acid
  • Causality: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting carboxylic acids directly to primary alcohols. The reaction is conducted in an anhydrous aprotic solvent like tetrahydrofuran (THF) at reduced temperature to control the high reactivity of LiAlH₄.

  • Protocol:

    • Equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a nitrogen inlet.

    • Add 2-methoxyisonicotinic acid (1.0 eq) and anhydrous THF (approx. 8 mL per gram of acid).

    • Cool the resulting suspension to 0 °C in an ice-water bath.

    • Carefully add LiAlH₄ (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.

    • Stir the mixture at 0 °C for 1 hour after the addition is complete. Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium sulfate until gas evolution ceases.

    • Filter the resulting slurry, washing the solid cake thoroughly with ethyl acetate.

    • Combine the filtrates, wash with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol, which can often be used directly in the next step.

Step 2: Oxidation to 2-(methoxymethyl)pyridine-4-carbaldehyde
  • Causality: A mild oxidant is crucial to prevent over-oxidation of the primary alcohol to a carboxylic acid. The chromium trioxide pyridine complex (Collins reagent) is effective for this selective transformation. Dichloromethane (DCM) serves as an inert solvent.

  • Protocol:

    • Dissolve the crude (2-(methoxymethyl)pyridin-4-yl)methanol (1.0 eq) from the previous step in anhydrous DCM (approx. 15 mL per gram).

    • In a separate flask, prepare the chromium trioxide pyridine complex (1.5 eq). Alternatively, use another mild oxidant like Pyridinium chlorochromate (PCC).

    • Add the oxidant to the alcohol solution. The mixture will turn dark brown/black.

    • Stir vigorously at room temperature for 2 hours. Monitor the reaction progress by TLC until the starting material is consumed.[5]

    • Upon completion, pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate to remove chromium residues.[5]

    • Concentrate the eluate under reduced pressure.

    • Purify the resulting residue by column chromatography on silica gel (e.g., using a gradient of petroleum ether:ethyl acetate, starting from 10:1) to afford the pure aldehyde.[5]

Table 2: Typical Yield and Characterization Data

ParameterResult
Overall Yield 10-20% (unoptimized)[5]
¹H NMR (CDCl₃) δ 10.01 (s, 1H, -CHO), 8.36 (d, 1H, Py-H), 7.29 (dd, 1H, Py-H), 7.14 (d, 1H, Py-H), 3.99 (s, 3H, -OCH₃).[5]

Application Notes: Synthesis of Key Pharmaceutical Intermediates

The aldehyde functionality is a gateway to numerous molecular classes. The following protocols illustrate its utility.

Protocol 1: Reductive Amination for Synthesis of Pyridine-based Amines

This reaction is fundamental for installing amine functionalities, which are prevalent in over 80% of small-molecule drugs for their ability to form salts and engage in hydrogen bonding.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Dissolve Aldehyde (1.0 eq) and Amine (1.1 eq) in DCM B Add NaBH(OAc)₃ (1.5 eq) portion-wise at rt A->B C Stir for 4-12 h Monitor by TLC B->C D Quench with sat. NaHCO₃ C->D E Extract with DCM D->E F Dry, Concentrate, Purify (Column Chromatography) E->F

Caption: Experimental workflow for reductive amination.

  • Causality: The reaction proceeds via the formation of a Schiff base (or iminium ion), which is then selectively reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is mild, tolerant of many functional groups, and does not readily reduce the starting aldehyde, thus minimizing side reactions.

  • Methodology:

    • To a solution of 2-(methoxymethyl)pyridine-4-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE) or DCM, add the desired primary or secondary amine (1.1 eq).

    • Stir the mixture for 20-30 minutes at room temperature to allow for iminium ion formation.

    • Add sodium triacetoxyborohydride (1.5 eq) in one portion.

    • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the target amine.

Protocol 2: Wittig Reaction for Synthesis of Pyridine-based Alkenes

The Wittig reaction provides unparalleled control for the synthesis of alkenes, enabling the extension of carbon frameworks.

G cluster_0 Ylide Generation (Inert Atmosphere) cluster_1 Wittig Reaction cluster_2 Workup & Purification A Suspend Phosphonium Salt in anhydrous THF at 0°C B Add strong base (e.g., n-BuLi) dropwise. Stir for 30 min A->B C Add Aldehyde solution in THF dropwise at 0°C B->C D Warm to rt and stir for 2-16 h Monitor by TLC C->D E Quench with water or sat. NH₄Cl D->E F Extract with Ethyl Acetate E->F G Dry, Concentrate, Purify (Column Chromatography) F->G

Caption: Experimental workflow for the Wittig reaction.

  • Causality: This reaction relies on the nucleophilic attack of a phosphorus ylide on the aldehyde's carbonyl carbon. The ylide is generated by deprotonating a phosphonium salt with a strong, non-nucleophilic base. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct. Anhydrous conditions are critical to prevent quenching the ylide.

  • Methodology:

    • Under a nitrogen atmosphere, suspend the appropriate phosphonium salt (1.1 eq) in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Add a strong base (e.g., n-butyllithium or potassium tert-butoxide, 1.05 eq) dropwise. A distinct color change (often to deep red or orange) indicates ylide formation. Stir for 30-60 minutes.

    • Add a solution of 2-(methoxymethyl)pyridine-4-carbaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until TLC indicates consumption of the aldehyde.

    • Quench the reaction by carefully adding water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.

Protocol 3: Aldol Condensation for Synthesis of Pyridine-Chalcones

Chalcones (α,β-unsaturated ketones) are privileged scaffolds in medicinal chemistry. The base-catalyzed Claisen-Schmidt condensation is a direct method for their synthesis.

G cluster_0 Reaction Setup cluster_1 Condensation cluster_2 Workup & Purification A Dissolve Aldehyde (1.0 eq) and Ketone (1.0 eq) in Ethanol B Add aq. NaOH solution dropwise at rt A->B C Stir vigorously for 2-6 h Product may precipitate B->C D Pour mixture into ice-water C->D E Filter the precipitated solid D->E F Wash with cold water, Dry Recrystallize if needed E->F

Caption: Experimental workflow for Aldol Condensation.

  • Causality: A strong base (NaOH) deprotonates the α-carbon of a ketone (e.g., acetophenone) to form a nucleophilic enolate. This enolate attacks the electrophilic carbonyl of the aldehyde. The resulting β-hydroxy ketone intermediate rapidly undergoes base-catalyzed dehydration to form the thermodynamically stable conjugated enone system.

  • Methodology:

    • In a flask, dissolve 2-(methoxymethyl)pyridine-4-carbaldehyde (1.0 eq) and an appropriate ketone with α-hydrogens (1.0 eq) in ethanol.

    • While stirring, add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise.

    • Stir the reaction at room temperature. A precipitate often forms as the product is generated.

    • Monitor the reaction by TLC. After completion (typically 2-6 hours), pour the reaction mixture into a beaker of crushed ice.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

    • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Quality Control and Characterization

The identity and purity of all synthesized intermediates must be rigorously confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically reported as a percentage area.

  • Infrared (IR) Spectroscopy: Useful for tracking the reaction by observing the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of new functional group peaks (e.g., C=C for alkenes).

Conclusion

2-(methoxymethyl)pyridine-4-carbaldehyde is a potent and versatile building block for pharmaceutical synthesis. Its aldehyde group provides a reliable entry point for a wide array of chemical transformations, enabling the construction of diverse and complex molecular architectures. The protocols outlined in this guide offer robust and reproducible methods for leveraging this intermediate in the discovery and development of novel therapeutic agents. Mastery of these techniques empowers medicinal chemists to efficiently navigate the synthetic challenges inherent in the pursuit of next-generation medicines.

References

  • TCI Chemicals. (2023, March 5).
  • Fisher Scientific. (2021, December 24).
  • ThermoFisher. (2025, September 16).
  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 18). The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Available at: [Link]

  • Santa Cruz Biotechnology. (n.d.). 2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone.
  • U.S. Environmental Protection Agency. (2025, October 15). 2-(methoxymethyl)pyridine - GHS Data. Available at: [Link]

  • Benchchem. (n.d.). Synthesis of 2-Methoxyquinoline-4-carbaldehyde: An In-depth Technical Guide.
  • National Center for Biotechnology Information. (n.d.). Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde.
  • Wikipedia. (n.d.). Pyridine-4-carbaldehyde. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). 2-METHOXYPYRIDINE-4-CARBALDEHYDE | CAS 72716-87-1. Available at: [Link]

  • ChemicalBook. (n.d.). 2-Pyridinecarboxaldehyde(1121-60-4) 1H NMR spectrum.
  • BOCSCI. (2024, May 11).
  • Google Patents. (n.d.). CN107311918A - A kind of synthetic method of 4 pyridine carboxaldehyde.
  • Rasayan Journal of Chemistry. (2025). one-pot, green synthesis of pyridine-2-carbaldehyde based chalcones by functionalized.
  • IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • PubMed. (2024, December 12). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Available at: [Link]

  • ResearchGate. (2017, January 6). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies.
  • PubMed. (2024, August 8). Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Available at: [Link]

Sources

Application Note: Strategic Heterocycle Synthesis Using 2-(Methoxymethyl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

In the landscape of modern drug discovery, the pyridine scaffold remains a "privileged structure," appearing in over 20% of the top 200 marketed drugs. However, simple pyridine rings often suffer from rapid metabolic oxidation or poor solubility.

2-(Methoxymethyl)isonicotinaldehyde represents a high-value building block that addresses these limitations. Unlike the bare isonicotinaldehyde, the C2-methoxymethyl group serves three critical functions:

  • Lipophilicity Modulation: It lowers the LogP compared to alkyl-pyridines while maintaining better water solubility than phenyl analogs due to the ether oxygen.

  • Metabolic Blocking: The C2 substitution blocks a primary site of metabolic oxidation (Phase I metabolism) on the pyridine ring.

  • Synthetic Versatility: The C4-aldehyde acts as a highly reactive "warhead" for heterocycle construction, while the methoxymethyl group remains stable under most condensation conditions.

This guide details the protocols for converting this building block into two critical pharmacophores: 2,4,5-Trisubstituted Imidazoles and 3,5-Disubstituted Pyrazoles .

Chemical Profile & Handling

PropertySpecification
IUPAC Name 2-(methoxymethyl)pyridine-4-carbaldehyde
Molecular Formula

Molecular Weight 151.16 g/mol
Appearance Pale yellow to amber liquid (tends to darken on storage)
Solubility Soluble in DCM, MeOH, EtOH, EtOAc; Sparingly soluble in water
Stability Air-sensitive (oxidizes to carboxylic acid).[1] Store under

at 4°C.
Reactivity Alert The aldehyde is susceptible to Cannizzaro reaction in strong base; use controlled conditions.

Reaction Landscape

The following diagram illustrates the divergent synthetic pathways available for this building block.

ReactionLandscape Start 2-(Methoxymethyl) isonicotinaldehyde Path1 Debus-Radziszewski Condensation Start->Path1 + 1,2-Diketone + NH4OAc Path2 Claisen-Schmidt Condensation Start->Path2 + Acetophenone + Base Path3 Hantzsch Synthesis Start->Path3 + Beta-Keto Ester + NH4OAc Prod1 2,4,5-Trisubstituted Imidazole Path1->Prod1 Reflux/AcOH Inter2 Chalcone Intermediate Path2->Inter2 Prod2 3,5-Disubstituted Pyrazole Inter2->Prod2 + Hydrazine Prod3 1,4-Dihydropyridine Path3->Prod3

Figure 1: Divergent synthetic pathways utilizing the C4-aldehyde functionality.

Protocol A: Synthesis of Trisubstituted Imidazoles

Mechanism: Debus-Radziszewski Condensation. Application: Kinase inhibitors (e.g., p38 MAP kinase) often utilize the imidazole core to position hydrogen bond donors/acceptors.[2]

Materials
  • Substrate: 2-(Methoxymethyl)isonicotinaldehyde (1.0 equiv)

  • Reagent A: Benzil (or substituted 1,2-diketone) (1.0 equiv)[2]

  • Reagent B: Ammonium Acetate (

    
    ) (4.0 – 5.0 equiv)[3]
    
  • Solvent: Glacial Acetic Acid (AcOH)

  • Quench: Ammonium Hydroxide (

    
    ), Ice water
    
Step-by-Step Methodology
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Benzil (2.10 g, 10 mmol) and 2-(methoxymethyl)isonicotinaldehyde (1.51 g, 10 mmol) in Glacial Acetic Acid (15 mL).

    • Note: The excess acidity is crucial to buffer the basicity of the pyridine ring and catalyze the imine formation.

  • Ammonia Source: Add Ammonium Acetate (3.85 g, 50 mmol) to the stirring solution.

  • Reaction: Heat the mixture to reflux (approx. 118°C) in an oil bath. Maintain reflux for 6–8 hours.

    • Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM). The aldehyde spot should disappear, and a lower Rf fluorescent spot (imidazole) should appear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into crushed ice (approx. 100 g) with vigorous stirring.

    • Neutralize the solution to pH ~8 using conc. Ammonium Hydroxide.[4][5] Caution: Exothermic reaction.

    • A precipitate should form. If oil forms instead, extract with Ethyl Acetate (3 x 30 mL).

  • Purification:

    • Filter the precipitate and wash with cold water.

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-5% MeOH/DCM gradient).

Yield Expectation: 75–85% Key Insight: The methoxymethyl group is stable in boiling acetic acid. However, avoid using strong mineral acids (HCl/H2SO4) for extended periods, as they may cleave the ether to the alcohol.

Protocol B: Synthesis of Pyrazoles via Chalcones

Mechanism: Claisen-Schmidt Condensation followed by Michael addition/Cyclization. Application: Anti-inflammatory and antimicrobial agents.

Phase 1: Chalcone Formation (The Intermediate)[7]
  • Setup: Dissolve Acetophenone (1.20 g, 10 mmol) and 2-(methoxymethyl)isonicotinaldehyde (1.51 g, 10 mmol) in Ethanol (20 mL).

  • Catalysis: Cool to 0°C in an ice bath. Add NaOH solution (40% aq, 5 mL) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 4–6 hours.

    • Observation: A yellow/orange solid (the chalcone) typically precipitates out.

  • Isolation: Pour into ice water containing a small amount of HCl (to neutralize base). Filter the solid, wash with cold water, and dry.

    • Checkpoint: Verify the

      
      -unsaturated ketone via 1H NMR (characteristic doublets at 
      
      
      
      7.5–8.0 ppm with
      
      
      Hz for trans geometry).
Phase 2: Pyrazole Cyclization
  • Setup: Suspend the Chalcone (1.0 equiv) in Ethanol (10 mL/g).

  • Reagent: Add Hydrazine Hydrate (80%, 5.0 equiv).

    • Variation: Use Phenylhydrazine to obtain N-phenyl pyrazoles.

  • Reaction: Reflux for 4–6 hours.

  • Work-up: Concentrate the solvent under reduced pressure. Pour residue into ice water. Filter the solid product.[3]

  • Purification: Recrystallization from Ethanol is usually sufficient.

Experimental Workflow Diagram

Workflow Start Start: Reagent Prep (10 mmol Scale) Step1 Mix Aldehyde + Benzil in Glacial AcOH Start->Step1 Step2 Add NH4OAc (5 equiv) Reflux 118°C, 6-8h Step1->Step2 Check TLC Check (Aldehyde consumed?) Step2->Check Check->Step2 No (Continue Heat) Quench Pour onto Ice Neutralize with NH4OH Check->Quench Yes Isolate Filter Precipitate or Extract (EtOAc) Quench->Isolate Final Pure Imidazole (Recrystallize EtOH) Isolate->Final

Figure 2: Operational workflow for the synthesis of imidazoles using 2-(methoxymethyl)isonicotinaldehyde.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Imidazole) Pyridine nitrogen buffering the acid catalyst.Increase the volume of Glacial AcOH or add 10 mol%

as a Lewis acid co-catalyst [1].
Ether Cleavage Reaction conditions too acidic/harsh.Ensure temperature does not exceed 120°C; avoid mineral acids. Use microwave irradiation (140°C, 10 min) to reduce exposure time [2].
No Precipitate (Work-up) Product is protonated (water soluble).Ensure pH is adjusted to >8.0 during work-up to deprotonate the imidazole and pyridine rings.
Aldehyde Oxidation Impure starting material.Distill the aldehyde or pass through a short silica plug before use if the liquid is dark/viscous.

References

  • BenchChem Technical Support. (2025).[3] Application Notes and Protocols for the Synthesis of Substituted Imidazoles. BenchChem.[3] Link

  • Wolkenberg, S. E., et al. (2004). Efficient synthesis of imidazoles from aldehydes and 1,2-diketones using microwave irradiation. Organic Letters, 6(9), 1453-1456. (Cited via Organic-Chemistry.org: Link)

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 90291485, 2-(methoxymethyl)pyridine.Link

  • Sohal, H. S., et al. (2013). Multi-component Approach for the Synthesis of Fused Dihydropyridines via Unsymmetrical Hantzsch Condensation. Scientific & Academic Publishing. Link

  • Mohareb, R. M. (2022). Uses of Chalcone Acetophenone to Synthesis Heterocyclic Compounds. Bulletin of the Chemical Society of Ethiopia. Link

Sources

condensation reactions of 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- with active methylenes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Condensation Reactions of 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- with Active Methylenes Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals[1]

Introduction & Reactivity Profile

The Scaffold: 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (CAS: 130310-23-9) is a specialized heterocyclic building block.[1] Unlike simple isonicotinaldehyde, the introduction of the 2-(methoxymethyl) group imparts unique physicochemical properties, including increased lipophilicity and potential bidentate coordination sites (via the ether oxygen and pyridine nitrogen). This derivative is frequently employed in the synthesis of kinase inhibitors, receptor antagonists, and D-π-A (Donor-π-Acceptor) chromophores.[1]

Reaction Class: The Knoevenagel Condensation The primary reaction of interest is the Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate, acetylacetone).

Mechanistic Insight: The 4-formyl group on the pyridine ring is highly electrophilic due to the electron-withdrawing nature of the pyridine nitrogen (especially at the para position).

  • Electronic Effect: The pyridine ring acts as an electron sink, activating the carbonyl carbon toward nucleophilic attack by the carbanion generated from the active methylene.

  • Substituent Effect: The 2-(methoxymethyl) group is electronically distinct from a simple methyl group.[1] The ether oxygen exerts a weak inductive withdrawing effect (-I) through the methylene spacer, potentially slightly increasing the electrophilicity of the aldehyde compared to 2-methyl-4-pyridinecarboxaldehyde.[1] However, it is sterically bulkier, which may influence the kinetics if the active methylene is large.

Reaction Pathway Visualization

The following diagram outlines the standard condensation pathway and the competing/side reactions that must be controlled.

Knoevenagel_Pathway Aldehyde 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- Intermediate Aldol Intermediate (Betaine/Alcohol) Aldehyde->Intermediate ActiveMethylene Active Methylene (e.g., Malononitrile) ActiveMethylene->Intermediate Deprotonation & Attack Base Base Catalyst (Piperidine/Et3N) Base->Intermediate Catalysis Product Condensation Product (E-Alkene) Intermediate->Product Dehydration (-H2O) SideProduct Bis-addition Product (Michael Addition) Product->SideProduct Excess Active Methylene

Figure 1: Reaction pathway for the Knoevenagel condensation of 2-(methoxymethyl)-4-pyridinecarboxaldehyde.[1] The primary pathway leads to the E-alkene via dehydration.

Experimental Protocols

These protocols are designed to accommodate different laboratory constraints (Standard Organic Synthesis vs. Green Chemistry).

Protocol A: The "Gold Standard" (Ethanol/Piperidine)

Best for: Initial synthesis, scale-up, and ensuring maximum conversion.[1]

Reagents:

  • 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (1.0 equiv)[1]

  • Active Methylene (e.g., Malononitrile, 1.1 equiv)[1]

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Piperidine (5-10 mol%)[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- in 5 mL of absolute ethanol.

  • Addition: Add 1.1 mmol of the active methylene compound (e.g., 73 mg of malononitrile). Stir for 5 minutes to ensure homogeneity.

  • Catalysis: Add 1-2 drops of piperidine (approx. 0.05-0.1 mmol).[1]

    • Note: A color change (often to yellow or orange) is frequently observed immediately upon base addition, indicating the formation of the conjugated system.

  • Reaction: Stir the mixture at room temperature (25°C).

    • Monitoring: Check via TLC (System: Hexane:EtOAc 6:4) every 30 minutes. The aldehyde typically appears at

      
      , while the product will be less polar (higher 
      
      
      
      ) or more polar depending on the active methylene used.
    • Optimization: If conversion is slow (<50% after 2 hours), heat to reflux (78°C) for 1-2 hours.[1]

  • Work-up:

    • Method 1 (Precipitation): Cool the reaction mixture in an ice bath. If crystals form, filter under vacuum and wash with cold ethanol.

    • Method 2 (Extraction): If no precipitate forms, remove ethanol under reduced pressure. Dissolve the residue in dichloromethane (DCM), wash with water (2x) to remove the catalyst, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from hot ethanol or purify via silica gel flash chromatography.

Protocol B: Green Synthesis (Catalyst-Free/Aqueous)

Best for: Environmental sustainability and avoiding amine contaminants.[1]

Reagents:

  • 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (1.0 equiv)[1]

  • Active Methylene (1.0 equiv)

  • Solvent: Water:Ethanol (1:1 v/v)

Step-by-Step Methodology:

  • Mixing: Combine the aldehyde and active methylene in a 1:1 mixture of water and ethanol (approx. 0.5 M concentration).

  • Activation:

    • Option 1 (Stirring): Stir vigorously at room temperature. The hydrophobic effect often accelerates the reaction in aqueous media.

    • Option 2 (Sonication): Place the vessel in an ultrasonic bath at 40-50°C for 30-60 minutes.

  • Isolation: The product typically precipitates out of the aqueous medium as a solid. Filter the solid, wash with water (to remove unreacted active methylene), and dry under vacuum.

Data Analysis & Characterization

The following table summarizes expected data for condensation with common active methylenes.

Active MethyleneProduct TypeExpected Yield (Method A)1H NMR Characteristic (Vinyl H)Notes
Malononitrile Dicyanovinyl85 - 95%

7.6 - 8.2 ppm (s, 1H)
Highly crystalline; often precipitates immediately.[1]
Ethyl Cyanoacetate

-Cyanoacrylate
80 - 90%

8.0 - 8.4 ppm (s, 1H)
Usually forms exclusively the E-isomer due to steric bulk.[1]
Diethyl Malonate Diester60 - 75%

7.5 - 7.9 ppm (s, 1H)
Slower reaction; often requires reflux and Dean-Stark trap.[1]
Acetylacetone Enone70 - 85%

7.4 - 7.8 ppm (s, 1H)
Can undergo subsequent cyclization (e.g., to pyrans) if not controlled.[1]

Key Spectroscopic Marker: In the 1H NMR , the disappearance of the aldehyde proton (


10.0 ppm) and the appearance of the singlet vinyl proton (olefinic CH) between 7.5 and 8.5 ppm  is the definitive confirmation of condensation. The 2-methoxymethyl group appears as a singlet (

3.4 ppm for -OCH3) and a singlet (

4.5 ppm for -CH2-).[1]

Troubleshooting & Optimization

  • Problem: Low Conversion.

    • Cause: The 2-methoxymethyl group may provide steric hindrance if the active methylene is bulky (e.g., Meldrum's acid).

    • Solution: Switch to Method C (Microwave Irradiation) : Run neat (solvent-free) with 10 mol%

      
       on silica support at 80°C for 5-10 mins.
      
  • Problem: Michael Addition (Bis-product).

    • Cause: Excess active methylene attacks the newly formed double bond (Figure 1).

    • Solution: Ensure strictly stoichiometric addition (1:1) or slight excess of the aldehyde, not the active methylene.

  • Problem: Pyridine N-Oxidation.

    • Cause: If using oxidative conditions or old solvents, the pyridine nitrogen may oxidize.

    • Solution: Use fresh, degassed solvents.[1]

References

  • Catalyst-Free Knoevenagel Condensation. Bulgarian Chemical Communications. (2013). Reports the facile condensation of pyridinecarbaldehydes in aqueous media.[2]

  • Mesoporous Organosilica Catalysts. International Journal of Molecular Sciences. (2020). Details the use of pyridine-functionalized catalysts for Knoevenagel reactions, validating the reactivity of pyridine-based aldehydes.

  • Reaction of Pyridine Aldehydes. ResearchGate. (2022). Discusses the reactivity of 3- and 4-pyridinealdehydes with ethyl cyanoacetate and the formation of cyclohexene byproducts under specific conditions.

  • General Knoevenagel Mechanism. Organic Chemistry Portal. Provides the foundational mechanistic understanding for the deprotonation and dehydration steps.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)-. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues to improve reaction yield and purity. We will delve into the critical aspects of the synthesis, moving beyond procedural steps to explain the underlying chemical principles that govern success.

Overview of the Synthetic Strategy

The most reliable and common strategy for synthesizing 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- involves the selective oxidation of a precursor alcohol, (2-(methoxymethyl)pyridin-4-yl)methanol . This approach bifurcates the synthetic challenge into two distinct, manageable stages:

  • Synthesis of the Precursor Alcohol: This involves establishing the core substituted pyridine ring with the necessary functional groups at the C2 and C4 positions.

  • Selective Oxidation: This is often the most critical, yield-determining step, where the primary alcohol at the C4 position is converted to the target aldehyde without affecting other parts of the molecule.

This guide will focus primarily on troubleshooting and optimizing the critical oxidation step, as this is where most experimental challenges arise.

Recommended Synthetic Workflow

Below is a generalized workflow for the synthesis. Specific reagents and conditions are discussed in the troubleshooting sections.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Selective Oxidation (Critical Step) A Commercially Available Isonicotinic Acid Derivative B Functional Group Interconversion (e.g., Esterification, Reduction) A->B C Introduction of 2-(methoxymethyl) group B->C D (2-(methoxymethyl)pyridin-4-yl)methanol (Precursor Alcohol) C->D E Oxidation Reaction D->E Submit to Oxidation F Workup & Quenching E->F G Purification (e.g., Column Chromatography) F->G H Final Product: 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- G->H

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Guide: The Oxidation Step

This section addresses the most common issues encountered during the oxidation of (2-(methoxymethyl)pyridin-4-yl)methanol to 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)-.

Q1: My reaction yield is consistently low, with significant starting material remaining. What are the likely causes and solutions?

This is a classic case of incomplete conversion, which can stem from several factors related to reagent activity and reaction conditions.

Causality: The oxidation of a primary alcohol to an aldehyde requires the precise stoichiometric transfer of two electrons from the alcohol to the oxidizing agent. If the oxidant is weak, impure, or insufficient, or if the activation energy for the reaction is not met, the reaction will stall.

Troubleshooting Steps:

  • Verify Oxidant Activity:

    • Dess-Martin Periodinane (DMP): DMP is highly effective but also hygroscopic. Moisture degrades it to inactive forms. Always use freshly opened DMP or store it rigorously under inert gas in a desiccator.

    • Swern Oxidation Reagents: Anhydrous conditions are paramount. Use freshly distilled oxalyl chloride or trifluoroacetic anhydride. The DMSO must be of high purity and anhydrous.

    • Chromium Reagents (PCC, PDC): Pyridinium chlorochromate (PCC) and Pyridinium dichromate (PDC) should be finely ground and dried under vacuum before use. Their bright orange color is a good indicator of quality; a brownish tint suggests decomposition.

  • Optimize Reagent Stoichiometry:

    • While theory dictates a 1:1 molar ratio, it is standard practice to use a slight excess of the oxidant to drive the reaction to completion. Start with 1.2-1.5 equivalents of the oxidant. A large excess should be avoided as it complicates purification and can promote side reactions.

  • Adjust Reaction Temperature and Time:

    • Swern Oxidation: The initial activation of DMSO with oxalyl chloride must be performed at very low temperatures (-78 °C) to prevent decomposition. After adding the alcohol, the reaction can be allowed to slowly warm to -45 °C or higher to ensure completion.

    • DMP and PCC/PDC: These reactions are typically run at room temperature. If the reaction is sluggish (monitored by TLC), gentle heating (e.g., to 40 °C) can be beneficial, but watch closely for the formation of byproducts.

Q2: I'm observing a significant amount of the corresponding carboxylic acid byproduct. How can I prevent this over-oxidation?

Over-oxidation is the bane of aldehyde synthesis from primary alcohols. It occurs when the initially formed aldehyde is further oxidized.

Causality: For an aldehyde to be oxidized to a carboxylic acid, it must first be converted to its hydrate form (a geminal diol) by reacting with water.[1] Anhydrous oxidation methods are therefore the key to preventing this side reaction.

Solutions:

  • Strictly Anhydrous Conditions: This is the most critical factor. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (Nitrogen or Argon).

  • Choice of Oxidant: If you are using a reagent like KMnO₄ or Jones reagent (CrO₃ in aqueous acid), you are guaranteed to get the carboxylic acid. Switch to one of the following methods known to stop at the aldehyde stage:

    • Dess-Martin Periodinane (DMP): Performed in an anhydrous aprotic solvent like Dichloromethane (DCM), it is one of the most reliable methods.

    • Swern Oxidation: This method uses DMSO activated by oxalyl chloride or TFAA at low temperatures and is performed under strictly anhydrous conditions.

    • Pyridinium Chlorochromate (PCC): This reagent is typically used in anhydrous DCM and is specifically designed to halt oxidation at the aldehyde stage.[1]

The following table summarizes the key features of recommended oxidants.

Oxidant/MethodTypical ConditionsProsCons
Dess-Martin Periodinane (DMP) 1.2-1.5 eq. DMP, CH₂Cl₂, rtHigh yields, mild, neutral pHExpensive, potentially explosive at high temp, hygroscopic
Swern Oxidation 1. (COCl)₂, DMSO, -78°C; 2. Alcohol; 3. Et₃NHigh yields, excellent for sterically hindered alcoholsRequires cryogenic temps, foul-smelling byproducts (DMS)
Pyridinium Chlorochromate (PCC) 1.5 eq. PCC, Celite®, CH₂Cl₂, rtInexpensive, operationally simpleCarcinogenic Cr(VI) waste, slightly acidic conditions
Q3: My product seems to degrade during workup or purification on a silica gel column. How can I improve product stability and recovery?

Aldehydes, particularly those on electron-deficient rings, can be sensitive to both acidic and basic conditions, as well as to oxidation by air.

Causality: Silica gel is inherently acidic and can catalyze side reactions like acetal formation (if alcohols are present), aldol condensation, or decomposition. The pyridine nitrogen can also interact strongly with the acidic silica surface, leading to poor recovery and band tailing.

Troubleshooting and Optimization:

  • Gentle Workup:

    • After the reaction is complete, use a carefully designed quenching procedure. For DMP, a saturated aqueous solution of sodium bicarbonate with sodium thiosulfate is effective. For a Swern reaction, the excess activating agent is quenched by the addition of the amine base.

    • During aqueous extraction, avoid strong acids or bases. Maintain the pH of the aqueous layer between 7 and 8 to ensure the pyridine nitrogen is not protonated (which would increase water solubility) and the aldehyde is stable.

  • Modified Chromatography:

    • Deactivate the Silica: Before running your column, flush it with a solution of your eluent containing 0.5-1% triethylamine. This neutralizes the acidic sites on the silica gel, preventing product degradation and improving recovery.

    • Rapid Purification: Do not let the product sit on the column for an extended period. Use flash chromatography with slightly higher pressure to expedite the separation.

    • Alternative Media: If problems persist, consider using a less acidic stationary phase like neutral alumina.

Troubleshooting Decision Tree

G start Low Yield of Aldehyde q1 Is Starting Alcohol Present? start->q1 q2 Is Carboxylic Acid Present? q1->q2 No sol1 • Check oxidant activity/purity • Increase oxidant equivalents (1.2-1.5x) • Optimize Temp/Time q1->sol1 Yes sol2 • Use strictly anhydrous conditions • Switch to a non-aqueous oxidant (DMP, Swern, PCC) q2->sol2 Yes sol3 • Use gentle workup (pH 7-8) • Deactivate silica with Et₃N • Purify quickly q2->sol3 No (Likely workup/purification loss) end Improved Yield sol1->end sol2->end sol3->end

Caption: A decision tree for troubleshooting low aldehyde yield.

Frequently Asked Questions (FAQs)

Q: Are there viable alternative synthetic routes that avoid the oxidation of an alcohol? A: Yes, two other common strategies exist. One involves the reduction of a nitrile. If you can synthesize 2-(methoxymethyl)pyridine-4-carbonitrile, it can be reduced to the aldehyde using reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures. Another approach is the direct oxidation of a 4-methyl group on the pyridine ring, for example from 2-(methoxymethyl)-4-methylpyridine, often using selenium dioxide (SeO₂), though this method can have issues with toxicity and regioselectivity.[2][3]

Q: How can I best characterize my final product to confirm its identity and purity? A: A combination of spectroscopic methods is recommended:

  • ¹H NMR: Look for the characteristic aldehyde proton singlet between δ 9-10 ppm. Also, confirm the presence of the methoxymethyl group (a singlet for the -OCH₃ around δ 3.4 ppm and a singlet for the -CH₂- around δ 4.5 ppm) and the correct splitting pattern for the pyridine ring protons.

  • ¹³C NMR: The aldehyde carbonyl carbon will appear significantly downfield, typically between δ 190-200 ppm.

  • IR Spectroscopy: A strong C=O stretch for the aldehyde will be present around 1700 cm⁻¹.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

Q: What are the most critical safety precautions for this synthesis? A: Reagent safety is paramount.

  • Chromium Reagents (PCC, PDC): These are suspected carcinogens and potent oxidizers. Handle them in a fume hood with appropriate personal protective equipment (PPE), and dispose of the chromium waste according to your institution's hazardous waste protocols.

  • Swern Oxidation: Oxalyl chloride is corrosive and reacts violently with water. The reaction generates carbon monoxide, a toxic gas. The dimethyl sulfide (DMS) byproduct has a very strong, unpleasant odor. All steps must be performed in a well-ventilated fume hood.

  • DMP: While generally safer, it can be explosive upon impact or when heated above 200 °C. Avoid grinding it harshly or heating it without a solvent.

References

  • Vertex AI Search. (2024). 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method.
  • ChemicalBook. (n.d.). 4-Pyridinecarboxaldehyde synthesis.
  • Asymmetric Synthesis. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]

Sources

removing unreacted starting materials from 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Purification Strategies for Mixtures Containing 4-Pyridinecarboxaldehyde and 2-(Methoxymethyl)-Pyridine Derivatives

This guide provides researchers, scientists, and drug development professionals with in-depth technical strategies for the removal of unreacted starting materials from reaction mixtures containing 4-Pyridinecarboxaldehyde and 2-(methoxymethyl)-substituted pyridines. The focus is on providing practical, field-proven insights into common purification challenges.

The Challenge: Separating Structurally Similar Pyridines

Separating unreacted starting materials is a critical step in chemical synthesis. The task becomes particularly challenging when the materials, such as 4-Pyridinecarboxaldehyde and a 2-(methoxymethyl)-pyridine derivative, share significant structural similarities. Both are polar, basic pyridine compounds, which can lead to overlapping behaviors in common purification techniques like standard liquid-liquid extraction and silica gel chromatography. This guide outlines a primary, chemically-selective strategy and discusses alternative methods to address this specific separation problem.

Physicochemical Properties of Starting Materials

Understanding the fundamental properties of the compounds is the first step in designing an effective purification protocol. The key difference to exploit is the presence of a reactive aldehyde group on 4-Pyridinecarboxaldehyde.

Property4-Pyridinecarboxaldehyde2-(Methoxymethyl)pyridine (Model Compound)Rationale for Purification
Structure 4-Pyridinecarboxaldehyde Structure2-(Methoxymethyl)pyridine StructureThe aldehyde group is a unique chemical handle for selective removal.
Molecular Weight 107.11 g/mol [1]123.15 g/mol [2][3]Similar weights make separation by distillation difficult.
Boiling Point 198 °C[4]~173-180 °C[5]Boiling points are too close for effective fractional distillation.
pKa (of conjugate acid) ~4.72[4][6]~4.40[5]Similar basicity makes selective acid-base extraction challenging.
Water Solubility 20 g/L (20 °C)[7][8][9]High, miscible (estimated)[10]High water solubility of both compounds complicates simple aqueous washes.
Key Reactivity Reactive aldehyde group[11]Generally stable ether linkageThe aldehyde's ability to form a reversible bisulfite adduct is the key to separation.[12][13][14]
Primary Purification Strategy: Selective Aldehyde Removal

The most robust method for this separation leverages the unique reactivity of the aldehyde functional group. The overall workflow involves selectively converting the 4-Pyridinecarboxaldehyde into a water-soluble salt, extracting it, and then purifying the remaining mixture using standard techniques.

Workflow Overview

G Figure 1. Recommended Purification Workflow A Crude Reaction Mixture (Product, SMs, Byproducts) B Dissolve in Miscible Solvent (e.g., Methanol, DMF) A->B C Add Saturated Aq. NaHSO3 (Forms water-soluble adduct with aldehyde) B->C D Perform Liquid-Liquid Extraction (Add water & immiscible organic solvent like EtOAc/Hexanes) C->D E Aqueous Layer (Contains Aldehyde-Bisulfite Adduct) D->E Separate F Organic Layer (Product, 2-(methoxymethyl)pyridine, non-polar impurities) D->F Separate J Optional: Regenerate Aldehyde (Basify aqueous layer to pH >12) E->J G Wash, Dry, Concentrate F->G H Purify by Flash Column Chromatography G->H I Pure Product H->I

Figure 1. Recommended Purification Workflow

Step-by-Step Protocol: Selective Removal via Bisulfite Adduction

This protocol is based on the principle that aldehydes react with sodium bisulfite to form water-soluble adducts, which can be easily removed from an organic mixture through extraction.[12][13][14][15]

  • Dissolution:

    • Dissolve the crude reaction mixture in a minimal amount of a water-miscible organic solvent like methanol, tetrahydrofuran (THF), or dimethylformamide (DMF).[14] The choice of solvent can be critical; DMF is often effective for aliphatic aldehydes, while methanol works well for many aromatic systems.[12][14]

  • Adduct Formation:

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃).

    • Shake the funnel vigorously for 1-2 minutes. The reaction is an equilibrium, and vigorous mixing ensures the forward reaction proceeds.

  • Extraction:

    • Add deionized water and an immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or a hexanes/ethyl acetate mixture). The volume of the immiscible solvent should be sufficient to dissolve your desired product fully.

    • Shake the funnel again to mix the layers thoroughly. Allow the layers to separate. The aldehyde-bisulfite adduct, being a salt, will partition into the aqueous (bottom) layer.[13][14]

  • Separation and Wash:

    • Drain the lower aqueous layer containing the aldehyde adduct.

    • Wash the remaining organic layer two more times with deionized water to remove any residual bisulfite or miscible solvent.

    • Follow with a brine (saturated NaCl solution) wash to aid in drying.

  • Drying and Concentration:

    • Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the solvent using a rotary evaporator. The resulting material should contain your product and the unreacted 2-(methoxymethyl)pyridine, now free of the aldehyde.

  • Final Purification:

    • The concentrated mixture can now be readily purified using standard flash column chromatography to separate the product from the remaining starting material.

Troubleshooting and FAQs

Question: My Thin Layer Chromatography (TLC) still shows a spot corresponding to 4-Pyridinecarboxaldehyde after the bisulfite wash. What went wrong?

Answer: There are several possibilities:

  • Incomplete Reaction: The bisulfite reaction is an equilibrium. You may need to use a larger excess of the saturated NaHSO₃ solution or increase the shaking time to drive the reaction to completion.

  • Old Reagent: Sodium bisulfite solutions can oxidize over time. Always use a freshly prepared saturated solution for best results.[14]

  • pH Issues: The adduct is most stable in neutral to slightly acidic conditions. If your reaction mixture is basic, it could inhibit adduct formation.

Question: How can I visualize the aldehyde on my TLC plate specifically?

Answer: Use a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. This stain reacts specifically with aldehydes and ketones to form yellow-orange spots, making it an excellent tool for tracking the removal of 4-Pyridinecarboxaldehyde.[16][17] No heating is required.

Question: I am trying to separate my product from the 2-(methoxymethyl)pyridine using column chromatography, but they have very similar Rf values. How can I improve separation?

Answer:

  • Solvent System Optimization: Test a wide range of solvent polarities. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter selectivity.[18]

  • Add a Modifier: Since both compounds are basic pyridines, they can streak on acidic silica gel. Adding a small amount (0.5-1%) of triethylamine or pyridine to your eluent can neutralize the acidic sites on the silica, leading to sharper bands and better separation.[19]

  • Change the Stationary Phase: If silica gel fails, consider using neutral or basic alumina, which can offer different selectivity for basic compounds.[18][20]

Question: Can I recover the 4-Pyridinecarboxaldehyde after the procedure?

Answer: Yes. The bisulfite adduct formation is reversible.[12][13] To recover the aldehyde, take the aqueous layer from the extraction, add an immiscible organic solvent (like ethyl acetate), and then slowly add a strong base (e.g., 50% NaOH) until the solution is strongly basic (pH > 12).[13] This will break the adduct and regenerate the free aldehyde, which can then be extracted into the organic layer.

References
  • Pyridine | C5H5N | CID 1049 . PubChem, NIH. [Link]

  • Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol . Journal of Visualized Experiments, (134), 57321. [Link]

  • 4-Pyridinecarboxaldehyde . LookChem. [Link]

  • Workup: Aldehydes . University of Rochester, Department of Chemistry. [Link]

  • Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol . FAO AGRIS. [Link]

  • Pyridine . Wikipedia. [Link]

  • Poater, J., Sola, M., & Bickelhaupt, F. M. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile . The Journal of Physical Chemistry A, 123(1), 268-277. [Link]

  • Material Safety Data Sheet - 4-Pyridinecarboxaldehyde, 98% . Cole-Parmer. [Link]

  • TLC Stains Preparation . ChemicalDesk.Com. (2011). [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol . ResearchGate. [Link]

  • TLC stains . Organic Chemistry @ CU Boulder. [Link]

  • Pyridine-4-carbaldehyde . Wikipedia. [Link]

  • 2-Methoxy Pyridine . ResearchGate. [Link]

  • TLC Visualization Reagents . EPFL. [Link]

  • 4-pyridinecarboxaldehyde . Wikidata. [Link]

  • TLC Stains . University of Arizona. [Link]

  • 2-(methoxymethyl) pyridine, 23579-92-2 . The Good Scents Company. [Link]

  • 2.3F: Visualizing TLC Plates . Chemistry LibreTexts. [Link]

  • Process for the production of pyridine aldehydes.
  • Synthesis of pyridine aldehydes.
  • Flash Column Chromatography . University of Rochester, Department of Chemistry. [Link]

  • How can i isolate polar basic compound with silica gel column chromatography? . ResearchGate. [Link]

  • 4-Pyridinecarboxaldehyde | C6H5NO | CID 13389 . PubChem, NIH. [Link]

  • Column chromatography . University of Victoria. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques . Waters Blog. [Link]

  • 2-(methoxymethyl)pyridine Properties . EPA CompTox Chemicals Dashboard. [Link]

  • Method for purification of pyridine, and method for production of chlorinated pyridine.
  • General procedures for the purification of Aldehydes . Chempedia, LookChem. [Link]

  • 2-(methoxymethyl)pyridine . EPA CompTox Chemicals Dashboard. [Link]

  • Mastering Column Chromatography: Techniques and Tips . Chrom Tech, Inc. [Link]

  • Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP . ResearchGate. [Link]

  • How to purify aldehydes by forming its reversible adducts? . ResearchGate. [Link]

  • 2-(Methoxymethyl)pyridine | C7H9NO | CID 253220 . PubChem, NIH. [Link]

Sources

Technical Support Center: Troubleshooting Solubility of 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)-. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet critical challenge of achieving adequate aqueous solubility for this compound. As a substituted pyridine derivative, its solubility behavior is influenced by a combination of its aromatic core, the basicity of the pyridine nitrogen, and the nature of its substituents. This document provides a structured, in-depth approach to troubleshooting, grounded in established physicochemical principles.

Core Challenge: Understanding the Solubility Profile

4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- possesses a molecular structure that confers limited intrinsic solubility in neutral aqueous solutions. The pyridine ring is aromatic and relatively nonpolar, while the methoxymethyl group further contributes to its hydrophobicity. While the aldehyde group provides some capacity for hydrogen bonding, it is often insufficient to overcome the low aqueous affinity of the molecule as a whole. The key to solubilization lies in manipulating the molecule's chemical environment.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My compound won't dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4). What are the first steps I should take?

A1: This is the most common starting problem. Direct dissolution in neutral buffer is often unsuccessful due to the compound's low intrinsic solubility. Before moving to more complex methods, attempt these preliminary steps:

  • Mechanical Agitation & Gentle Heating:

    • Sonication: Use a bath sonicator for 5-10 minutes to break down solid aggregates and increase the surface area available for solvation.

    • Vortexing: Vigorous vortexing can aid dissolution.

    • Gentle Warming: Heating the solution to 37-40°C can increase the kinetic energy of the system and improve solubility. However, be cautious, as prolonged heating can potentially degrade the compound. Always confirm the thermal stability of your compound if proceeding with this method.

  • pH Adjustment (The Primary Approach):

    • The Principle of Ionization: The nitrogen atom on the pyridine ring is basic and can be protonated to form a positively charged pyridinium ion.[1][2] This ionized form is significantly more polar and, therefore, more water-soluble than the neutral form.[3][4]

    • Recommended Action: Attempt to dissolve the compound in an acidic buffer (e.g., citrate buffer, pH 3-5). The lower pH will favor the protonated, more soluble species. Start with a small amount of your compound and titrate with a dilute acidic solution to find the pH at which it fully dissolves.

Q2: I dissolved my compound in an organic solvent to make a stock, but it crashed out (precipitated) when I diluted it into my aqueous experimental buffer. What went wrong?

A2: This is a classic case of exceeding the thermodynamic solubility limit in the final aqueous medium. Your organic stock solution holds the compound in a high-energy, solubilized state. When you introduce this into the aqueous buffer, the solvent environment changes dramatically. If the final concentration is higher than the compound's maximum solubility in that specific buffer/co-solvent mixture, it will precipitate.

Troubleshooting Steps:

  • Reduce the Final Concentration: Your target concentration may be too high for the final solvent conditions. Perform a serial dilution to determine the maximum achievable concentration in your aqueous system without precipitation.

  • Optimize the Co-solvent Percentage: The percentage of the organic solvent carried over from the stock solution is critical. While a small amount of a co-solvent can increase solubility, too much can be toxic to cells or interfere with your assay.

    • Best Practice: Prepare a high-concentration stock solution (e.g., 10-50 mM in 100% DMSO). This minimizes the volume of organic solvent added to your aqueous medium. Aim for a final co-solvent concentration of ≤1%, and if possible, ≤0.1%, to mitigate off-target effects.[1]

  • Change the Order of Addition: Sometimes, adding the aqueous buffer to the concentrated stock solution dropwise while vortexing can prevent localized high concentrations that trigger precipitation.

  • Incorporate a Surfactant: If precipitation persists, adding a small amount of a biocompatible surfactant (e.g., Tween® 80 or Polysorbate 80) to the aqueous buffer before adding the compound stock can help maintain solubility by forming micelles.[5][6]

Q3: I need a more robust solution for in vivo studies. What advanced formulation strategies can I consider?

A3: For applications requiring higher concentrations or direct injection, more advanced formulation techniques are necessary. These methods encapsulate the hydrophobic compound, rendering it suitable for aqueous environments.

  • Micellar Solubilization: This technique uses surfactants to form micelles, which are nano-sized spherical structures with a hydrophobic core and a hydrophilic shell.[5][6] The poorly soluble drug partitions into the hydrophobic core, allowing the entire micelle to be dispersed in water. This is a widely used method in pharmaceutical formulations.[5][7][8]

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][10] They can encapsulate "guest" molecules like 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- if the size and geometry are compatible.[11][12] This complexation shields the hydrophobic part of the molecule from water, significantly increasing its apparent solubility.[9][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high water solubility and safety profile.[13]

  • Hydrotropy: This method involves adding a high concentration of a second solute, known as a hydrotrope, to increase the solubility of the primary solute.[6][14] Hydrotropes are typically small organic molecules that can form non-covalent, water-soluble complexes with poorly soluble drugs.[15][16]

Frequently Asked Questions (FAQs)

  • Q: What are the key physicochemical properties of 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)-?

    • A: Key properties are summarized in the table below. The positive LogP value indicates a degree of lipophilicity, suggesting that it will favor partitioning into nonpolar environments over water.

PropertyValueSource
Molecular Formula C₇H₇NO₂[17]
Molecular Weight 137.14 g/mol [17]
Physical Form Solid
Melting Point 33-36 °C
LogP (calculated) 0.9027[17]
Topological Polar Surface Area (TPSA) 39.19 Ų[17]
  • Q: How does pH dramatically affect the solubility of this compound?

    • A: The pyridine ring contains a nitrogen atom with a lone pair of electrons, making it a weak base (pKa of the conjugate acid, pyridinium, is ~5.2).[3] At pH values significantly below the pKa (e.g., pH < 4), the nitrogen is predominantly protonated, forming a charged pyridinium salt. This salt is much more soluble in water than the neutral form, which predominates at neutral or basic pH.

  • Q: What is the recommended way to prepare a stock solution?

    • A: The recommended solvent for a primary stock solution is 100% Dimethyl Sulfoxide (DMSO). It is a powerful, water-miscible organic solvent capable of dissolving most organic compounds. Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume needed for subsequent dilutions into your aqueous experimental medium.

  • Q: How should I store the compound and its solutions?

    • A: In its solid form, store the compound at 4°C, protected from light and moisture. Stock solutions in DMSO should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Aqueous solutions are generally less stable and should be prepared fresh for each experiment.

Visualized Workflows and Mechanisms

A systematic approach is crucial for efficiently solving solubility issues. The following diagrams illustrate the recommended troubleshooting workflow and the fundamental mechanism of pH-dependent solubility.

G cluster_0 Solubility Troubleshooting Workflow A Start: Compound is Insoluble in Neutral Aqueous Buffer B Step 1: Basic Methods (Sonication, Gentle Warming) A->B C Step 2: pH Adjustment (Dissolve in Acidic Buffer, pH 3-5) B->C If still insoluble D Step 3: Co-Solvent Approach (Prepare Stock in DMSO, Dilute) C->D If pH modification is not suitable or precipitation occurs on neutralization F Success: Compound Solubilized C->F Success E Step 4: Advanced Formulation (Cyclodextrins, Surfactants) D->E If higher concentration is needed or co-solvent is not tolerated D->F Success E->F Success

Caption: A systematic workflow for troubleshooting the solubility of 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)-.

Caption: The equilibrium between the neutral and protonated forms of the pyridine moiety dictates its solubility in water.

Experimental Protocols

Protocol 1: pH-Modification for Solubilization

This protocol aims to dissolve the compound by protonating the pyridine nitrogen.

  • Prepare an Acidic Buffer: Prepare a 50 mM sodium citrate buffer and adjust the pH to 4.0.

  • Weigh the Compound: Accurately weigh a small amount of 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Initial Dissolution Attempt: Add a calculated volume of the pH 4.0 citrate buffer to the tube to achieve your target concentration.

  • Promote Dissolution: Vortex the tube vigorously for 1-2 minutes. If solids remain, place the tube in a bath sonicator for 10 minutes.

  • Observation: Visually inspect the solution for any remaining particulate matter against a dark background. A clear solution indicates successful solubilization.

  • Neutralization (Optional): If your experiment requires a neutral pH, you can slowly add a dilute base (e.g., 0.1 M NaOH) dropwise while vortexing to raise the pH. Caution: The compound may precipitate as you approach its pKa. This step helps determine the maximum soluble concentration at a higher pH.

Protocol 2: Screening for Optimal Co-solvent (DMSO) Concentration

This protocol helps determine the maximum concentration of the compound that can be achieved in your final aqueous buffer with a minimal amount of DMSO.

  • Prepare a High-Concentration Stock: Dissolve 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- in 100% DMSO to a final concentration of 20 mM. Ensure it is fully dissolved.

  • Set Up Test Conditions: In separate microcentrifuge tubes, add your final aqueous buffer (e.g., PBS, pH 7.4).

  • Spike in the Stock Solution: Add small, varying volumes of the 20 mM DMSO stock to the buffer to achieve a range of final compound concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final DMSO concentration remains low (e.g., starting with 0.5%).

  • Mix and Equilibrate: Vortex each tube immediately after adding the stock for 30 seconds. Let the tubes stand at room temperature for 30-60 minutes.

  • Inspect for Precipitation: Carefully observe each tube for any signs of cloudiness or precipitate. The highest concentration that remains a clear solution is your working maximum solubility under these conditions. For a more quantitative result, you can centrifuge the samples and measure the supernatant concentration via HPLC-UV.

References

  • Solubilization of Hydrophobic Compounds by Micellar Solutions of Hydrophobically Modified Polyelectrolytes.
  • Solubilization of Hydrophobic Compounds by Micellar Solutions of Hydrophobically Modified Polyelectrolytes. American Chemical Society.
  • Micellar solubilization: Significance and symbolism. ScienceDirect.
  • Solubility Enhancement of Hydrophobic Drugs. Sigma-Aldrich.
  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Overcoming solubility issues with 3-methylisoxazolo[5,4-b]pyridine. Benchchem.
  • 4-Pyridinecarboxaldehyde Material Safety D
  • Pyridine - Some Industrial Chemicals. NCBI Bookshelf.
  • 2-Methoxy-4-pyridinecarboxaldehyde | 72716-87-1. Fisher Scientific.
  • 4-Methoxypyridine-2-carboxaldehyde | C7H7NO2. PubChem.
  • 4-Pyridinecarboxaldehyde: properties and applic
  • 4-Pyridinecarboxaldehyde | 872-85-5. ChemicalBook.
  • 4-Pyridinecarboxaldehyde - Chemical Dictionary. Guidechem.
  • Solubilization techniques used for poorly w
  • Pyridine. Wikipedia.
  • 2-Methoxy-4-pyridinecarboxaldehyde | 72716-87-1. ChemScene.
  • Binding of cyclodextrins to alicyclic and aromatic substr
  • CAS 16744-81-3: 4-Methoxy-2-pyridinecarboxaldehyde. CymitQuimica.
  • Cyclodextrin Inclusion Complexes. Alfa Chemistry.
  • Noncovalent Complexes of Cyclodextrin with Small Organic Molecules. PMC - NIH.
  • Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solv
  • 4-Pyridinecarboxaldehyde 97% | 872-85-5. Sigma-Aldrich.
  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applic
  • β-Cyclodextrin Inclusion Complexes with Catechol-Containing Antioxidants. PMC - NIH.
  • Remove Sticky Reagents. University of Rochester.
  • 4-Pyridinecarboxaldehyde | 872-85-5. Tokyo Chemical Industry (India) Pvt. Ltd..
  • Effect of pH on solubility. Chemistry Stack Exchange.
  • What is best method to remove pyridine
  • 4-Pyridinecarboxaldehyde. Chem-Impex.
  • Separation of pyridine from water by extractive distillation.
  • Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solv
  • A Review on Hydrotropic Solubilization for Poorly W
  • A Review on Solubility Enhancement Methods for Poorly W
  • Hydrotropic Solubilization of Poorly W
  • 4-ethylpyridine. Organic Syntheses Procedure.
  • removal of pyridine. Sciencemadness Discussion Board.

Sources

Technical Support Center: Purification of 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- via column chromatography. The inherent chemical properties of this compound—namely its polarity and the basicity of the pyridine nitrogen—often lead to purification issues such as poor separation and peak tailing on standard silica gel. This document offers a structured approach to selecting appropriate eluent systems and troubleshooting common experimental problems.

Compound Properties Overview: 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)-

Understanding the physicochemical properties of the target molecule is the cornerstone of developing a successful purification strategy. The presence of a basic pyridine ring, a polar aldehyde, and an ether linkage makes this a challenging compound for standard chromatographic methods.

PropertyAssessmentImplication for Chromatography
Molecular Formula C₈H₉NO₂Relatively small molecule.
Key Functional Groups Pyridine, Aldehyde, EtherThe basic pyridine nitrogen is the primary cause of interaction with acidic silica gel, leading to peak tailing. The aldehyde and ether groups contribute to the overall high polarity.
Polarity HighRequires a relatively polar mobile phase for elution. The compound will be strongly retained on the silica stationary phase.
Basicity (pKa) The pyridine nitrogen is basic (pKa of pyridine is ~5.2).Strong interaction with acidic silanol groups (Si-OH) on the silica surface can cause irreversible adsorption or significant peak tailing.
Solubility Expected to be soluble in polar organic solvents like ethyl acetate (EtOAc), dichloromethane (DCM), methanol (MeOH), and water.[1]Sample loading can be performed with a variety of solvents, but dry loading is often preferred to maintain column bed integrity.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the setup of a chromatographic purification for 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)-.

Q: What are the primary challenges when purifying this compound on silica gel? A: The two main challenges are its high polarity and the basicity of the pyridine nitrogen. The high polarity means it will stick strongly to the silica, requiring polar eluents to move it down the column. The basic nitrogen atom interacts strongly with the acidic silanol groups on the surface of the silica gel, which can lead to significant peak tailing, poor resolution, and in some cases, decomposition or irreversible adsorption of the compound on the column.[2][3]

Q: How should I begin selecting an eluent system for a Thin Layer Chromatography (TLC) analysis? A: Start with a common, mid-polarity solvent system and adjust from there. A good starting point is a mixture of a non-polar solvent like hexanes (or the less toxic heptane) and a polar solvent like ethyl acetate.[4] Begin with a ratio such as 70:30 Hexane:EtOAc. Based on the resulting Retention Factor (Rf), you can systematically increase the polarity. The goal for column chromatography is to find a solvent system that gives your target compound an Rf value between 0.2 and 0.35.[5][6][7]

Q: Why is it often necessary to add a basic modifier like triethylamine (Et₃N) to the eluent? A: Adding a small amount (typically 0.5-2%) of a base like triethylamine is crucial to mitigate the effects of the acidic silica gel.[5] The Et₃N acts as a competitive base, binding to the active acidic sites on the silica gel. This effectively masks these sites from your basic pyridine compound, preventing the strong acid-base interaction that causes peak tailing and allowing the compound to elute as a sharp, symmetrical band.[3] An alternative for very polar compounds is to use a solvent system containing ammonium hydroxide.[2]

Q: Should I use an isocratic or gradient elution? A: This depends on the separation. TLC analysis is your guide. If your product and impurities are well-separated on the TLC plate with a single solvent mixture (isocratic), then an isocratic elution on the column is simplest. However, if impurities are close to your product or there are multiple components to separate, a gradient elution (gradually increasing the solvent polarity during the run) will almost always provide better separation and sharper peaks.[8]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Q: My compound has an Rf of 0 (stuck on the baseline) even when I use 100% Ethyl Acetate. What should I do? A: This indicates that your compound is very polar and EtOAc is not a strong enough eluent. You need to switch to a more polar solvent system.

  • Solution 1: Introduce Methanol. Start by adding methanol (MeOH) to your dichloromethane (DCM) or ethyl acetate. A common system is DCM with 1-10% MeOH. Methanol is highly polar and very effective at eluting polar compounds.

  • Solution 2: Use an Aggressive Basic System. For highly retained basic compounds, a more potent basic modifier may be needed. Prepare a stock solution of 10% ammonium hydroxide in methanol. You can then use 1-10% of this stock solution in dichloromethane as your eluent.[2] This combination is excellent for eluting very polar, basic molecules.

Q: My compound is streaking badly or "tailing" on both the TLC plate and the column, leading to mixed fractions. How can I resolve this? A: Peak tailing is the classic sign of an undesirable interaction between your basic compound and the acidic silica gel.

  • Solution: As discussed in the FAQ, the most effective solution is to add a small percentage of a base to your eluent system. Add 1-2% triethylamine (Et₃N) to your chosen Hexane/EtOAc or DCM/MeOH mixture.[3][5] Run a new TLC with the modified eluent; you should see a significant improvement in the spot shape. Use this same base-modified eluent to prepare your column slurry and for the entire elution.

Q: I'm getting very poor separation between my product and an impurity with a similar Rf value. What are my options? A: Improving the resolution of closely eluting compounds requires careful optimization.

  • Solution 1: Optimize the Solvent System. Try different solvent systems. Sometimes switching from an EtOAc-based system to a DCM-based one can alter the selectivity and improve separation. Test various ratios meticulously with TLC.

  • Solution 2: Use a Shallow Gradient. If using a gradient, make it shallower (i.e., increase the percentage of the polar solvent more slowly over a larger volume of eluent). This increases the effective "length" of the separation, allowing more time for the compounds to resolve.[8]

  • Solution 3: Increase Column Length. The resolution of a column increases with its length.[6] Using a longer, thinner column with the same amount of silica gel can significantly improve the separation of difficult-to-resolve mixtures.

Q: I have low yield and suspect my compound is decomposing on the silica gel. How can I check this and what is the alternative? A: Compound instability on acidic silica is a common issue, especially with sensitive functional groups like aldehydes.

  • Confirmation (2D TLC): To test for stability, spot your compound on a TLC plate and elute it as normal. After the plate is dry, rotate it 90 degrees and re-elute it in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see additional spots off the diagonal.[2]

  • Solution 1: Deactivate the Silica. Before running the column, you can flush it with 2-3 column volumes of your eluent containing 1-2% triethylamine. This deactivates the acidic sites. Then, flush with the regular eluent before loading your compound.[5]

  • Solution 2: Switch the Stationary Phase. If the compound is highly sensitive, silica gel may not be suitable. Consider using a different stationary phase like neutral alumina or florisil, which are less acidic.[2] Remember to re-optimize your eluent system on the new stationary phase using TLC first.

Experimental Protocols & Methodologies

Protocol 1: TLC Eluent System Screening

This protocol outlines the steps to identify an optimal solvent system for purification.

  • Prepare TLC Plate: Draw a light pencil line approximately 1 cm from the bottom of a silica gel TLC plate.

  • Sample Preparation: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., DCM or EtOAc).

  • Spotting: Using a capillary tube, carefully spot a small amount of the dissolved sample onto the pencil line. Make the spot as small and concentrated as possible.

  • Prepare Eluent Mixtures: In small beakers, prepare a range of eluent systems for testing. For example:

    • 80:20 Hexane:EtOAc

    • 60:40 Hexane:EtOAc

    • 40:60 Hexane:EtOAc

    • 60:40 Hexane:EtOAc + 1% Et₃N

  • Development: Place a small amount of a chosen eluent into a developing chamber with a lid and a piece of filter paper to saturate the atmosphere. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the pencil line. Close the chamber.

  • Elution & Visualization: Allow the solvent to travel up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp (254 nm) and/or by staining (e.g., potassium permanganate).[9]

  • Analysis: Calculate the Rf for your product spot in each system (Rf = distance traveled by spot / distance traveled by solvent front). The ideal system will provide an Rf of ~0.2-0.35 and show good separation from all impurities.[7]

Protocol 2: Flash Column Chromatography with Dry Loading

This protocol is recommended for polar compounds to ensure a high-resolution separation.

  • Column Preparation: Select an appropriate size column (typically using 20-50 times the weight of silica gel to the weight of the crude sample).[6] Secure it vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.

  • Slurry Packing: In a beaker, mix the required amount of silica gel with your initial, least polar eluent to form a slurry. Pour the slurry into the column, using additional eluent to wash all silica into the column. Tap the column gently to ensure even packing and drain the excess solvent until it is just level with the top of the silica bed.

  • Sample Preparation (Dry Loading): Dissolve your crude product (e.g., 1 gram) in a minimal amount of a suitable solvent like DCM. Add 2-3 grams of Celite or silica gel to this solution.[7] Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder remains.

  • Loading the Column: Carefully add the dry-loaded sample powder to the top of the packed silica bed, forming a neat, flat layer. Gently add a thin protective layer of sand on top of your sample layer.

  • Elution: Carefully add your eluent to the column. Use air pressure to gently push the solvent through the column at a steady rate. Begin collecting fractions immediately.

  • Gradient Elution (if applicable): Start with a less polar solvent system (e.g., 90:10 Hexane:EtOAc) to elute non-polar impurities. Gradually and systematically increase the polarity of the eluent (e.g., to 80:20, then 70:30) to elute your compound of interest.[8]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Workflow Visualization

The following diagram illustrates a typical decision-making process for troubleshooting common issues during the chromatographic purification of 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)-.

Troubleshooting_Workflow start Start: Analyze TLC of Crude Mixture check_rf Is Product Rf between 0.2-0.35? start->check_rf check_tailing Is there significant tailing? check_rf->check_tailing Yes increase_polarity Action: Increase eluent polarity (e.g., more EtOAc or add MeOH) check_rf->increase_polarity No (Rf < 0.2) decrease_polarity Action: Decrease eluent polarity (e.g., less EtOAc) check_rf->decrease_polarity No (Rf > 0.35) check_separation Are product and impurities well separated? check_tailing->check_separation No add_base Action: Add 1-2% Et3N or NH4OH/MeOH to eluent check_tailing->add_base Yes use_gradient Action: Use a shallow gradient or try a different solvent system check_separation->use_gradient No run_column Proceed to Column Chromatography check_separation->run_column Yes increase_polarity->start Re-run TLC decrease_polarity->start Re-run TLC add_base->start Re-run TLC with base use_gradient->start Re-run TLC

Caption: Troubleshooting Decision Tree for Eluent System Optimization.

References

  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]

  • Restek. Troubleshooting Guide. [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Reddit. Co-Eluting compounds in Column chromatography : r/Chempros. [Link]

  • PMC. Pyrene‐Conjugated, 2‐Pyridinecarboxaldehyde Derivatives as N‐Terminus‐Specific Tags for MALDI‐ and LALDI‐MS. [Link]

  • PubChem. 4-Methoxypyridine-2-carboxaldehyde | C7H7NO2 | CID 12325390. [Link]

  • University of Victoria. Column chromatography. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Cheméo. Chemical Properties of 4-Pyridinecarboxaldehyde (CAS 872-85-5). [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]

  • Beilstein Journals. Supporting Information. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Pyridinecarboxaldehyde, 98%. [Link]

  • ChemRxiv. The effect of pyridinecarboxaldehyde functionalisation on reactivity and N-terminal protein modification. [Link]

  • Chromatography Today. Journal Watch: Pyrene-Conjugated, 2-Pyridinecarboxaldehyde Derivatives as N-Terminus-Specific Tags for MALDI- and LALDI-MS. [Link]

  • Google Patents.
  • Beilstein Journals. Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions. [Link]

  • Wikipedia. Pyridine-4-carbaldehyde. [Link]

  • Google Patents. CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
  • Google Patents. US3274206A - Process for the production of pyridine aldehydes.

Sources

Technical Support Center: Troubleshooting Low Reactivity of Hindered 2-(Methoxymethyl)pyridine Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into overcoming the common reactivity challenges associated with hindered 2-(methoxymethyl)pyridine aldehydes. These compounds are valuable synthetic intermediates, but their unique structural features often lead to frustratingly low yields or failed reactions. Here, we will dissect the underlying causes of this low reactivity and provide robust, actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reactivity of these specialized aldehydes.

Q1: What are the primary factors contributing to the low reactivity of hindered 2-(methoxymethyl)pyridine aldehydes?

The diminished reactivity of these substrates is not due to a single factor, but rather a combination of three key effects:

  • Steric Hindrance: The presence of the 2-(methoxymethyl) group creates significant steric bulk around the aldehyde's carbonyl carbon.[1][2][3][4] This physically obstructs the trajectory of incoming nucleophiles, making it difficult for them to approach and attack the electrophilic carbon center.[4][5]

  • Electronic Effects of the Pyridine Ring: The pyridine ring is electron-withdrawing, which would typically make the aldehyde carbonyl more electrophilic and reactive.[6] However, the nitrogen atom's lone pair of electrons plays a more dominant, and often detrimental, role.[6]

  • Chelation Control: The most critical factor is often intramolecular chelation. The pyridine nitrogen and the oxygen atom of the methoxymethyl group can coordinate to a metal-containing reagent (like a Grignard reagent, organolithium, or Lewis acid).[7][8] This forms a stable, five-membered ring that "locks" the reagent in place, preventing the nucleophilic part of the reagent from attacking the nearby aldehyde. This chelation effect can dramatically reduce or completely inhibit the desired reaction.[7][8]

Q2: How does the methoxymethyl group specifically influence reactivity compared to a simpler substituent like a methyl group?

A simple 2-methyl group primarily contributes through steric hindrance. The 2-(methoxymethyl) group, however, introduces the crucial element of chelation. The ether oxygen acts as a second Lewis basic site, which, in concert with the pyridine nitrogen, creates a bidentate chelation "trap" for metallic reagents. This additional coordination is a powerful deactivating pathway that is unavailable to simple 2-alkylpyridine aldehydes.

Q3: My reaction works with benzaldehyde but fails with my 2-(methoxymethyl)pyridine aldehyde. What does this tell me?

This is a classic control experiment and strongly points to chelation by the pyridine moiety as the root cause of failure. Benzaldehyde lacks the pyridine nitrogen and the methoxy chelating group. Its successful reaction indicates that your reagents, solvent, and conditions are otherwise viable. The failure with the pyridine substrate strongly implicates the nitrogen and oxygen atoms in deactivating the reagent through chelation.

Troubleshooting Guide: Reaction-Specific Issues

This section provides direct answers to common experimental failures, organized by reaction type.

Problem: Failed Nucleophilic Addition with Grignard or Organolithium Reagents

Symptom: You have mixed your 2-(methoxymethyl)pyridine aldehyde with a Grignard (RMgX) or organolithium (RLi) reagent, but upon workup, you only recover the starting material. TLC or LC-MS analysis shows no product formation.

Root Cause Analysis: This is the most common failure mode and is almost certainly due to chelation control, as illustrated below. The organometallic reagent becomes sequestered by the pyridine nitrogen and methoxy oxygen, forming a stable complex that is unreactive toward the aldehyde.[7] Steric hindrance further disfavors the reaction.[9]

G cluster_0 Chelation Deactivation Aldehyde 2-(MeOCH2)Py-CHO Chelated_Complex Stable 5-Membered Chelated Intermediate Aldehyde->Chelated_Complex Coordination Reagent R-MgX (Grignard) Reagent->Chelated_Complex No_Product No Reaction: Starting Material Recovered Chelated_Complex->No_Product Prevents Nucleophilic Attack

Caption: Chelation of a Grignard reagent deactivates it.

Solutions & Protocols:

The key is to use reagents that are either more reactive or less prone to chelation.

Solution 1: Switch to Organocerium Reagents (Luche Reaction Conditions) Organocerium reagents are highly effective because they are strongly nucleophilic but have very low basicity and a different coordination sphere, which disrupts the deactivating chelation.[10][11][12]

  • Protocol: In-Situ Generation of Organocerium Reagent

    • Preparation: Rigorously dry Cerium(III) Chloride (CeCl₃·7H₂O) by heating under high vacuum at 140 °C for at least 4 hours to obtain anhydrous CeCl₃. Store in a desiccator.

    • Suspension: Suspend 1.2 equivalents of anhydrous CeCl₃ in dry THF (tetrahydrofuran) under an inert atmosphere (Argon or Nitrogen). Stir vigorously for 2 hours at room temperature. The suspension should appear milky.

    • Cooling: Cool the CeCl₃ suspension to -78 °C (dry ice/acetone bath).

    • Transmetallation: Add your organolithium or Grignard reagent (1.1 equivalents) dropwise to the cold CeCl₃ suspension. Stir for 1 hour at -78 °C.

    • Addition: Add a solution of your hindered pyridine aldehyde (1.0 equivalent) in dry THF dropwise to the newly formed organocerium reagent at -78 °C.

    • Reaction & Quench: Monitor the reaction by TLC. Once complete, quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Workup: Allow the mixture to warm to room temperature, extract with an organic solvent (e.g., ethyl acetate), and purify as usual.

Solution 2: Employ a Lewis Acid Additive A strong Lewis acid can preferentially coordinate to the aldehyde, activating it towards nucleophilic attack.[13][14] However, this can be a double-edged sword, as the Lewis acid can also complex with the nucleophile.

  • Recommended Additives: Boron trifluoride etherate (BF₃·OEt₂) or Titanium tetrachloride (TiCl₄) are commonly used.[15][16]

  • Caution: This approach requires careful optimization. Add the Lewis acid (1.0-1.2 eq) to the aldehyde at low temperature (-78 °C) before adding the nucleophile to allow for pre-coordination.

Table 1: Comparison of Nucleophilic Reagents for Hindered Pyridine Aldehydes

Reagent TypeGeneric FormulaKey AdvantagesKey DisadvantagesRecommendation
OrganolithiumR-LiHigh reactivityProne to chelation; strong baseUse as precursor for organocerium
GrignardR-MgXModerately reactive; commonHighly prone to chelation Avoid as a first choice
Organocerium"R-CeCl₂"Excellent nucleophile; low basicity; overcomes chelation Requires anhydrous CeCl₃; extra stepHighest Recommendation
OrganozincR₂ZnMild; good functional group toleranceOften requires catalysis to be reactive[17]Consider for highly functionalized substrates
Problem: Low Yields or Stalled Reductive Amination

Symptom: You are attempting to form a secondary or tertiary amine from your aldehyde and a primary/secondary amine, but the reaction is slow, incomplete, or gives side products from aldehyde reduction.

Root Cause Analysis: The reaction proceeds via a two-step process: (1) formation of an iminium ion, and (2) reduction of the iminium ion.[18][19][20] Steric hindrance around the aldehyde slows down the initial formation of the imine/iminium ion intermediate, which is often the rate-limiting step.[21] Using a reducing agent that is too powerful can simply reduce the starting aldehyde before it has a chance to form the imine.

G Aldehyde Hindered Aldehyde (R-CHO) Imine Iminium Ion [R-CH=NHR']+ Aldehyde->Imine + Amine, -H2O (Slow Step) Side_Product Reduced Aldehyde (R-CH2OH) Aldehyde->Side_Product Amine Amine (R'-NH2) Amine->Imine Product Final Amine (R-CH2-NHR') Imine->Product Reducing_Agent Reducing Agent Reducing_Agent->Aldehyde Reduces (Side Reaction) Reducing_Agent->Imine Reduces (Desired)

Caption: Reductive amination pathway and potential side reaction.

Solutions & Protocols:

The strategy is to use a mild reducing agent that selectively reduces the iminium ion over the aldehyde and to push the imine formation equilibrium forward.

Solution 1: Use Sodium Triacetoxyborohydride (STAB) Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for hindered substrates.[18][19][20] It is less reactive than sodium borohydride (NaBH₄) and selectively reduces the protonated iminium ion, which is more electrophilic than the starting aldehyde.

  • Protocol: One-Pot Reductive Amination with STAB

    • Mixing: In a round-bottom flask, dissolve the hindered aldehyde (1.0 eq) and the amine (1.1-1.5 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or THF.[18][19]

    • Additives (Optional but Recommended): Add 3Å or 4Å molecular sieves to absorb the water produced during imine formation, driving the equilibrium. If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.

    • STAB Addition: Add NaBH(OAc)₃ (1.5 eq) portion-wise to the stirred solution at room temperature. The reaction is often mildly exothermic.

    • Monitoring: Stir at room temperature and monitor by LC-MS or TLC until the starting aldehyde is consumed (typically 2-24 hours).

    • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract, dry, and purify the product.

Solution 2: Two-Step (Indirect) Procedure For extremely hindered cases, separating the imine formation from the reduction can improve yields.[18][19]

  • Imine Formation: Dissolve the aldehyde and amine in a solvent like methanol or toluene. Add a catalytic amount of acetic acid. Reflux the mixture, often with a Dean-Stark trap to remove water, until imine formation is complete.

  • Reduction: Cool the solution containing the pre-formed imine and then add a reducing agent like NaBH₄.

Problem: Wittig or Horner-Wadsworth-Emmons (HWE) Reaction Fails

Symptom: You are attempting to form an alkene from your aldehyde, but no product is formed, and you recover starting material.

Root Cause Analysis: Steric hindrance is the primary culprit.[22][23] The bulky groups on both the aldehyde and potentially the phosphorus ylide prevent the necessary approach to form the initial betaine/oxaphosphetane intermediate.[22] Furthermore, stabilized (less reactive) ylides often fail to react with sterically hindered aldehydes.[22][23][24]

Solutions & Protocols:

Solution 1: Use a Less Hindered, More Reactive (Non-stabilized) Ylide If possible, choose a Wittig reagent derived from a simple alkyl halide (e.g., methyltriphenylphosphonium bromide).[23] These are much more reactive than ylides stabilized by electron-withdrawing groups (like esters or ketones).[24]

Solution 2: Switch to the Horner-Wadsworth-Emmons (HWE) Reaction HWE reagents (phosphonate esters) are generally more nucleophilic and less sterically demanding than their phosphonium salt counterparts, making them superior for hindered substrates.[22]

  • Protocol: HWE Reaction for Hindered Aldehydes

    • Base and Phosphonate: In a flame-dried flask under an inert atmosphere, dissolve the phosphonate ester (1.1 eq) in dry THF.

    • Deprotonation: Cool the solution to -78 °C or 0 °C and add a strong base like Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or n-Butyllithium (n-BuLi, 1.1 eq). Stir for 30-60 minutes to generate the phosphonate anion. Be cautious with old NaH, as it can be less reactive.[25]

    • Aldehyde Addition: Add a solution of the hindered pyridine aldehyde (1.0 eq) in dry THF dropwise to the cold anion solution.

    • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Gentle heating may be required in some cases.

    • Workup: Quench with saturated aqueous NH₄Cl, extract, and purify.

References

  • MacDonald, J. A., et al. (2015). Site-selective N-terminal labeling of proteins. ChemRxiv.
  • Gao, Y., et al. (n.d.). DFT investigations of the unusual reactivity of 2-pyridinecarboxaldehyde in base-catalyzed aldol reactions with acetophenone. American Chemical Society.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]

  • Wikipedia contributors. (n.d.). Reductive amination. Wikipedia. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.
  • Unacademy. (n.d.). Reductive Amination of Aldehydes and Ketones. Unacademy. [Link]

  • Taylor, C. G., et al. (2025). Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. JACS Au. [Link]

  • Li, G., et al. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. [Link]

  • Wikipedia contributors. (n.d.). Organocerium chemistry. Wikipedia. [Link]

  • Vitale, M., et al. (2018). Catalytic Enantioselective Addition of Organozirconium Reagents to Aldehydes. Molecules. [Link]

  • Wikipedia contributors. (n.d.). Pyridine-2-carbaldehyde. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]

  • Wikipedia contributors. (n.d.). Lewis acid catalysis. Wikipedia. [Link]

  • Wikipedia contributors. (n.d.). Pyridine. Wikipedia. [Link]

  • ResearchGate. (2016). I have a problem in witting reaction product?. ResearchGate. [Link]

  • Kohn, R., & Wang, S. (n.d.). Chelation control and Felkin-Anh. University of Wisconsin-La Crosse. [Link]

  • Gribble, M. W., Jr., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis. [Link]

  • Greeves, N. (n.d.). ENANTIOSELECTIVE ADDITIONS TO ALDEHYDES USING TADDOL ORGANOCERIUM REAGENTS. The University of Liverpool Repository. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Organic Chemistry Portal. [Link]

  • Pearson. (n.d.). Grignard Reaction Explained. Pearson. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Organocerium reagents. ResearchGate. [Link]

  • ProQuest. (2024). Lewis Acid Catalyzed Functional Group Transformations Using Borane-Ammonia. ProQuest. [Link]

  • Murai, R., et al. (n.d.). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions. [Link]

  • Denmark, S. E., et al. (2005). Lewis Base Activation of Lewis Acids: Catalytic, Enantioselective Addition of Silyl Ketene Acetals to Aldehydes. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2023). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. Chemistry LibreTexts. [Link]

  • ResearchGate. (2024). Reactivity and Steric Parameters from 2D to 3D Bulky Pyridines. ResearchGate. [Link]

  • University of Massachusetts. (n.d.). The Wittig Reaction: Synthesis of Alkenes. University of Massachusetts. [Link]

  • Harris, M. C., et al. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic Letters. [Link]

  • Mo, Z., et al. (2015). Moisture-Tolerant Frustrated Lewis Pair Catalyst for Hydrogenation of Aldehydes and Ketones. ACS Catalysis. [Link]

  • Bell, C. F., & Rose, D. R. (n.d.). Stereoisomers of pyridine-2-carbaldehyde 2-pyridylhydrazone and their behaviour as chelating agents. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]

  • JoVE. (2025). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. JoVE. [Link]

  • University of Bath. (n.d.). Stereoselectivity in organic synthesis. University of Bath. [Link]

  • Green, R. W., & Goodwin, W. G. (2025). Thermodynamics of chelation. I. Iron(II) and zinc(II) complexes of Pyridine-2-aldehyde-2'-pyridylhydrazone. Australian Journal of Chemistry. [Link]

  • Ashenhurst, J. (2025). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Master Organic Chemistry. [Link]

  • ResearchGate. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers. ResearchGate. [Link]

  • University of Rochester. (n.d.). A. Organolithium Reagents. University of Rochester. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry of 2-(Methoxymethyl)isonicotinaldehyde: A Predictive Analysis and Comparative Framework

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for molecular characterization, providing not only the molecular weight but also a detailed fingerprint through its fragmentation patterns. This guide offers an in-depth, predictive analysis of the mass spectrometric behavior of 2-(methoxymethyl)isonicotinaldehyde, a substituted pyridine aldehyde of interest in medicinal chemistry.

In the absence of direct, published experimental data for this specific molecule, this guide leverages established principles of mass spectrometry and draws comparisons with structurally related compounds to provide a robust, predictive framework. This approach is designed to empower researchers to anticipate fragmentation pathways, design effective analytical methods, and confidently interpret their experimental results.

Predicted Mass Spectrometry Fragmentation Patterns

The fragmentation of 2-(methoxymethyl)isonicotinaldehyde in a mass spectrometer is expected to be influenced by its core structural features: the isonicotinaldehyde moiety and the methoxymethyl substituent. The ionization method employed, primarily Electron Ionization (EI) for gas chromatography-mass spectrometry (GC-MS) and Electrospray Ionization (ESI) for liquid chromatography-mass spectrometry (LC-MS), will dictate the nature and extent of fragmentation.

Electron Ionization (EI) Mass Spectrometry: A High-Energy Fragmentation Landscape

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[1] The resulting mass spectrum is a complex but informative fingerprint of the molecule's structure.

The molecular ion (M+) of 2-(methoxymethyl)isonicotinaldehyde (m/z 151) is anticipated to be observable. Aromatic systems like pyridine tend to produce a relatively stable molecular ion.

Key Predicted Fragmentation Pathways under EI:

  • α-Cleavage adjacent to the carbonyl group: A common fragmentation for aldehydes is the loss of a hydrogen radical (H•) to form a stable acylium ion (M-1) at m/z 150.[2]

  • Loss of the methoxy group: Cleavage of the C-O bond in the methoxymethyl substituent can lead to the loss of a methoxy radical (•OCH₃), resulting in a fragment at m/z 120.

  • Loss of formaldehyde: A rearrangement reaction could lead to the elimination of a neutral formaldehyde molecule (CH₂O) from the methoxymethyl group, producing a fragment at m/z 121.

  • Cleavage of the methoxymethyl side chain: The bond between the pyridine ring and the methoxymethyl group can break, leading to the formation of a pyridyl cation at m/z 106 and a methoxymethyl radical.

  • Loss of carbon monoxide (CO): Aldehydes can undergo the loss of a neutral CO molecule, which would result in a fragment at m/z 123.[3]

  • Formation of the tropylium ion: Aromatic compounds with alkyl substituents can rearrange to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91, although this may be less prominent for a substituted pyridine.

G M [M]+• m/z 151 M_minus_1 [M-H]+ m/z 150 M->M_minus_1 - H• M_minus_31 [M-OCH3]+ m/z 120 M->M_minus_31 - •OCH3 M_minus_30 [M-CH2O]+ m/z 121 M->M_minus_30 - CH2O M_minus_45 [M-CH2OCH3]+ m/z 106 M->M_minus_45 - •CH2OCH3 M_minus_28 [M-CO]+• m/z 123 M->M_minus_28 - CO

Caption: Predicted EI fragmentation of 2-(methoxymethyl)isonicotinaldehyde.

Electrospray Ionization (ESI) Mass Spectrometry: A Softer Approach

Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in less fragmentation than EI, with the protonated molecule [M+H]⁺ often being the base peak.[4] For 2-(methoxymethyl)isonicotinaldehyde, the protonated molecule would be observed at m/z 152. The basic nitrogen of the pyridine ring is the most likely site of protonation.[3]

Collision-Induced Dissociation (CID) of the Protonated Molecule:

Tandem mass spectrometry (MS/MS) experiments involving collision-induced dissociation (CID) of the [M+H]⁺ ion would provide further structural information.

  • Loss of Methanol: A likely fragmentation pathway for the protonated molecule is the loss of a neutral methanol molecule (CH₃OH), leading to a fragment at m/z 120. This can be rationalized by proton transfer to the ether oxygen followed by elimination.

  • Loss of Carbon Monoxide: Similar to EI, the loss of CO from the protonated aldehyde can occur, resulting in a fragment at m/z 124.[3]

  • Loss of the Methoxymethyl Group: Cleavage of the C-C bond between the pyridine ring and the substituent could lead to the loss of a neutral methoxymethyl group, although this is generally less favorable than rearrangements leading to neutral molecule loss.

G MH [M+H]+ m/z 152 MH_minus_32 [M+H - CH3OH]+ m/z 120 MH->MH_minus_32 - CH3OH MH_minus_28 [M+H - CO]+ m/z 124 MH->MH_minus_28 - CO

Sources

elemental analysis standards for pure 2-(methoxymethyl)pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Analytical Qualification of 2-(methoxymethyl)pyridine-4-carbaldehyde

For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical intermediates are non-negotiable. This guide provides a comprehensive comparison of analytical methodologies for the qualification of 2-(methoxymethyl)pyridine-4-carbaldehyde, a key building block in advanced organic synthesis.[1] We move beyond simple protocol listings to explain the causality behind experimental choices, ensuring a self-validating approach to quality control.

The Foundational Standard: Elemental Analysis

Elemental analysis (EA) serves as the bedrock for verifying the empirical formula of a synthesized compound. It provides a quantitative measure of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), which are then compared against the theoretically calculated values. For a pure substance, the experimental results should fall within a narrow margin of error (typically ±0.4%) of the theoretical values.

Theoretical Composition of 2-(methoxymethyl)pyridine-4-carbaldehyde

The first step in any elemental analysis is to calculate the expected elemental percentages from the molecular formula.

Molecular Formula: C₇H₇NO₂[2][3][4]

Molecular Weight: 137.14 g/mol [2][3]

Based on the atomic weights of carbon (12.011), hydrogen (1.008), nitrogen (14.007), and oxygen (15.999), the theoretical elemental composition is:

ElementSymbolTheoretical Percentage (%)
CarbonC61.31
HydrogenH5.15
NitrogenN10.21

A significant deviation from these values suggests the presence of impurities, residual solvents, or an incorrect molecular structure.

Experimental Protocol: CHN Combustion Analysis

This protocol describes a standard method for determining the C, H, and N content using a modern elemental analyzer.

Principle: The sample is combusted in a high-oxygen environment at a high temperature (~900-1000°C). This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (NOx), which are subsequently reduced back to N₂. These gases are then separated and measured by a thermal conductivity detector (TCD).

Methodology:

  • Instrument Calibration:

    • Calibrate the instrument using a certified organic standard with a known elemental composition, such as Acetanilide or Sulphanilamide.[5] This step is critical for establishing a reliable calibration curve for the detector response.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the 2-(methoxymethyl)pyridine-4-carbaldehyde sample into a tin or silver capsule using a microbalance.

    • Seal the capsule to ensure no sample is lost and to facilitate complete combustion.

  • Analysis:

    • Place the encapsulated sample into the instrument's autosampler.

    • Initiate the combustion sequence. The resulting gases (CO₂, H₂O, N₂) are passed through a gas chromatography column for separation.

    • The TCD measures the concentration of each gas relative to a helium carrier gas.

  • Data Interpretation:

    • The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector signals and the initial sample weight.

    • Compare the experimental results to the theoretical values. For a high-purity sample (e.g., >99%), the results should be within ±0.4% of the theoretical values.

A Comparative Framework: Orthogonal Analytical Techniques

While elemental analysis confirms the correct empirical formula, it does not provide information about the molecular structure, the nature of impurities, or the overall purity in the presence of isomeric compounds. Therefore, a multi-faceted approach using orthogonal methods is essential for comprehensive quality control. Most pyridine compounds are commercially sold based on a >98 wt% purity criterion as determined by methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC).[6]

G

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. For pyridine derivatives, Reverse-Phase HPLC (RP-HPLC) is commonly employed.[7]

  • Principle: The sample is dissolved in a suitable solvent and injected into a high-pressure stream of liquid (the mobile phase). It passes through a column packed with a stationary phase (typically C18). Compounds separate based on their differential partitioning between the two phases. A UV detector is often used for detection, as the pyridine ring is chromophoric.

  • What It Tells You: HPLC provides the purity of the main peak as a percentage of the total detected peak area. It can also quantify known and unknown impurities.

  • Comparison to EA: HPLC excels at detecting and quantifying impurities, even those with the same elemental composition (isomers). However, it does not confirm the elemental composition of the main peak. A compound could be 100% pure by HPLC but still be the wrong compound.

Gas Chromatography (GC)

For volatile and thermally stable compounds like many pyridine derivatives, GC is a powerful alternative to HPLC.[6]

  • Principle: The sample is vaporized and injected into a carrier gas stream (e.g., helium or nitrogen) that flows through a long, thin column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase lining the column. A Flame Ionization Detector (FID) is commonly used for detection.

  • What It Tells You: Similar to HPLC, GC provides a purity assessment based on peak area and is excellent for detecting volatile impurities, including residual synthesis solvents.

  • Comparison to EA: GC offers high resolution for volatile compounds. Its limitation, like HPLC, is that it relies on reference standards for absolute quantification and does not provide elemental information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure elucidation.

  • Principle: NMR exploits the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C). When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The resulting spectrum provides detailed information about the molecular structure, including the number and type of atoms and their connectivity.

  • What It Tells You: ¹H and ¹³C NMR spectra can confirm the exact structure of 2-(methoxymethyl)pyridine-4-carbaldehyde, identifying the methoxy group, the pyridine ring protons, and the aldehyde proton. It can also be used to identify and quantify impurities if their structures are known.

  • Comparison to EA: NMR confirms the molecular structure, which is a much higher level of identification than the empirical formula from EA. While quantitative NMR (qNMR) can determine purity, EA is a more direct and often more accurate method for determining elemental ratios.

Synthesizing the Data: A Multi-Technique Approach

The highest confidence in material quality is achieved when these techniques are used in a complementary fashion. No single method provides a complete picture.

FeatureElemental Analysis (EA)HPLC / GCNMR Spectroscopy
Primary Information Elemental Composition (%)Purity (Area %) & Impurity ProfileMolecular Structure
Accuracy High for elemental ratios (±0.4%)High for purity (with standards)High for structural confirmation
Sensitivity Milligram levelMicrogram to nanogram levelMilligram level
Impurity Detection Only if impurity has a different elemental compositionExcellent for process impurities and isomersExcellent for structural identification of impurities
Confirmation Empirical FormulaPurity & Identity (vs. Reference)Unambiguous Structure
Throughput ModerateHighLow to Moderate

G

Conclusion

For the definitive qualification of pure 2-(methoxymethyl)pyridine-4-carbaldehyde, a combination of analytical techniques is indispensable. Elemental analysis serves as the fundamental check of the empirical formula, providing a robust, quantitative measure of C, H, and N content that is difficult to dispute. However, to meet the rigorous standards of pharmaceutical and fine chemical research, this data must be supported by chromatographic methods (HPLC or GC) to establish purity and quantify impurities, and by spectroscopic methods (NMR) to provide unambiguous confirmation of the molecular structure.[1] This integrated, self-validating system ensures the highest degree of confidence in the material's identity, purity, and quality.

References

  • Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition).
  • Pure Synth. Pyridine Derivatives Suppliers | Agro & Fine Chemicals. Available from: [Link]

  • Matrix Fine Chemicals. 2-METHOXYPYRIDINE-4-CARBALDEHYDE | CAS 72716-87-1. Available from: [Link]

  • ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available from: [Link]

  • NCBI Bookshelf. Pyridine - Some Industrial Chemicals. Available from: [Link]

  • Australian Government Department of Health. Pyridine, alkyl derivatives: Human health tier II assessment. Available from: [Link]

  • PubChem. 2-(Methoxycarbonyl)pyridine-4-carboxylic acid | C8H7NO4 | CID 18753310. Available from: [Link]

  • Wikipedia. Pyridine-4-carbaldehyde. Available from: [Link]

  • NIST WebBook. 4-Pyridinecarboxaldehyde. Available from: [Link]

  • PubChem. 4-Methoxypyridine-2-carboxaldehyde | C7H7NO2 | CID 12325390. Available from: [Link]

Sources

A Comparative Guide to the UV-Vis Spectral Properties of 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the anticipated ultraviolet-visible (UV-Vis) spectral properties of 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)-, a compound of interest in drug discovery and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a predictive framework based on the known spectral characteristics of its structural analogs: 4-Pyridinecarboxaldehyde and 2-methoxypyridine. We further present a comparative analysis with the experimentally determined spectrum of 4-Pyridinecarboxaldehyde, offering researchers a valuable tool for characterization and quality control.

Introduction: The Significance of Pyridine-Based Aldehydes

Pyridinecarboxaldehyde isomers and their derivatives are fundamental building blocks in the synthesis of a wide array of pharmacologically active compounds and functional materials.[1][2] Their utility stems from the reactivity of the aldehyde group and the electronic properties of the pyridine ring. The introduction of substituents, such as a methoxymethyl group, can significantly modulate the electronic and, consequently, the spectral properties of the parent molecule. Understanding these shifts is paramount for reaction monitoring, purity assessment, and the rational design of novel molecular entities.

Predicted UV-Vis Spectral Profile of 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)-

The UV-Vis spectrum of an organic molecule is dictated by its electronic transitions, primarily the π → π* and n → π* transitions of its chromophores. For 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)-, the principal chromophore is the substituted pyridine ring bearing a carbonyl group.

The electronic spectrum of this molecule is expected to be a composite of the spectral features of its core components: the pyridine ring, the carboxaldehyde group, and the methoxymethyl substituent.

  • Pyridine Core: The pyridine ring exhibits characteristic π → π* transitions.

  • Carbonyl Group: The aldehyde functionality introduces a lower energy n → π* transition, typically observed as a weak absorption band at longer wavelengths.

  • Methoxymethyl Substituent: The 2-(methoxymethyl) group is anticipated to act as a weak electron-donating group. This is expected to cause a slight bathochromic (red) shift in the π → π* absorption bands compared to the unsubstituted 4-Pyridinecarboxaldehyde. This shift arises from the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap.[3]

Based on these considerations, we predict the UV-Vis spectrum of 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- in a non-polar solvent like cyclohexane to exhibit the following features:

  • A strong absorption band (π → π*) in the range of 250-280 nm.

  • A weaker absorption band (n → π*) in the range of 300-330 nm.

Comparative Analysis with 4-Pyridinecarboxaldehyde

To provide a tangible reference, we compare the predicted spectral properties of our target compound with the known UV-Vis data for 4-Pyridinecarboxaldehyde.

CompoundPredicted/Observed λmax (π → π)Predicted/Observed λmax (n → π)Rationale for Differences
4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- ~255-285 nm~305-335 nmThe electron-donating methoxymethyl group is expected to cause a slight bathochromic shift.
4-Pyridinecarboxaldehyde ~253 nm, ~283 nm~300-330 nmThis serves as the baseline for the unsubstituted pyridyl aldehyde chromophore.[4]

Note: The exact λmax values are highly dependent on the solvent used due to solvent-solute interactions. Polar solvents can lead to shifts in the absorption maxima.

The Influence of Solvent Polarity

The choice of solvent can significantly impact the position of UV-Vis absorption bands. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states of the molecule by the solvent.

  • π → π Transitions:* For π → π* transitions, the excited state is generally more polar than the ground state. Therefore, increasing solvent polarity will lead to a greater stabilization of the excited state, resulting in a bathochromic (red) shift (a shift to longer wavelengths).

  • n → π Transitions:* In the case of n → π* transitions, the ground state is typically more polar due to the lone pair of electrons on the heteroatom. Polar, protic solvents can hydrogen bond with these lone pairs, lowering the energy of the ground state more than the excited state. This results in a hypsochromic (blue) shift (a shift to shorter wavelengths) with increasing solvent polarity.

Therefore, when analyzing 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)-, one should expect to see these characteristic shifts when moving from a non-polar solvent (e.g., hexane) to a polar solvent (e.g., ethanol or water).

Experimental Protocol for UV-Vis Spectral Acquisition

This section provides a detailed methodology for obtaining the UV-Vis spectrum of 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)-.

Materials and Instrumentation
  • Analyte: 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- of high purity.

  • Solvents: Spectroscopic grade solvents are required. Recommended solvents for a comparative study include:

    • n-Hexane (non-polar)

    • Acetonitrile (polar aprotic)

    • Ethanol (polar protic)

  • Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 400 nm.

  • Cuvettes: 1 cm path length quartz cuvettes.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for acquiring the UV-Vis spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition prep_analyte Accurately weigh 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- prep_solution Prepare a stock solution (e.g., 1 mg/mL) prep_analyte->prep_solution prep_solvent Select spectroscopic grade solvent prep_solvent->prep_solution prep_dilution Perform serial dilutions to obtain a concentration with absorbance in the linear range (0.1 - 1.0 AU) prep_solution->prep_dilution acq_sample Record the spectrum of the analyte solution prep_dilution->acq_sample Transfer to cuvette acq_instrument Warm up and calibrate the spectrophotometer acq_blank Record a baseline spectrum with the pure solvent acq_instrument->acq_blank acq_blank->acq_sample acq_data Export and process the data acq_sample->acq_data

Caption: Experimental workflow for UV-Vis spectral acquisition.

Step-by-Step Procedure
  • Instrument Preparation:

    • Turn on the UV-Vis spectrophotometer and its lamps (deuterium and tungsten/halogen). Allow the instrument to warm up for at least 30 minutes to ensure stable readings.

    • Perform any necessary instrument self-calibration or diagnostic checks as per the manufacturer's instructions.

  • Sample Preparation:

    • Accurately weigh a small amount of 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (e.g., 10 mg) using an analytical balance.

    • Dissolve the weighed compound in a known volume of the chosen spectroscopic grade solvent (e.g., 10 mL of n-hexane) to prepare a stock solution.

    • From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.1 to 1.0. This ensures the measurement is within the linear dynamic range of the instrument, adhering to the Beer-Lambert Law.

  • Spectral Measurement:

    • Fill a quartz cuvette with the pure solvent to be used for the sample dilution. This will serve as the blank.

    • Place the blank cuvette in the reference beam path of the spectrophotometer.

    • Fill a second quartz cuvette with the diluted sample solution. Place this in the sample beam path.

    • Record a baseline spectrum with the blank in both the sample and reference holders. This corrects for any absorbance from the solvent and the cuvettes.

    • Replace the blank in the sample holder with the sample cuvette.

    • Acquire the UV-Vis spectrum of the sample over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • If the exact concentration of the sample is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length (typically 1 cm), and c is the molar concentration.

    • Repeat the measurement with different solvents to observe any solvatochromic shifts.

Conclusion

This guide provides a comprehensive overview of the expected UV-Vis spectral properties of 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)-. By leveraging data from analogous compounds, we have established a predictive framework for its spectral behavior and provided a comparative analysis with the parent compound, 4-Pyridinecarboxaldehyde. The detailed experimental protocol herein offers a robust methodology for the empirical determination of its UV-Vis spectrum. This information is intended to empower researchers in their synthetic and analytical endeavors involving this and related pyridine derivatives.

References

  • Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations. (2012). PubMed. [Link]

  • 4-Pyridinecarboxaldehyde. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

  • Experimental Studies on the UV-Spectra of Several Substituted Pyridine N-Oxides and Conjugated Cationic Acids in Acetonitrile. (n.d.). MDPI. Retrieved February 21, 2026, from [Link]

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2025). ResearchGate. [Link]

  • Ultra‐Violet absorption spectra of pyridine and pyridine derivatives. (2025). ResearchGate. [Link]

  • Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. (n.d.). Malaysian Journal of Chemistry.
  • 4-Pyridinecarboxaldehyde. (2024). ChemBK. [Link]

  • 4-Pyridinecarboxaldehyde. (n.d.). NIST WebBook. Retrieved February 21, 2026, from [Link]

  • Pyridine-4-carbaldehyde. (n.d.). Wikipedia. Retrieved February 21, 2026, from [Link]

  • Pyridine, 2-methoxy-. (n.d.). NIST WebBook. Retrieved February 21, 2026, from [Link]

  • Substituent and solvent effects on the UV/vis absorption spectra of 5-(3- and 4-substituted arylazo)-4,6-dimethyl-3-cyano-2-pyridones. (2025). ResearchGate. [Link]

  • 2-Methoxypyridine. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

  • Substituent and solvent effects on the UV/Vis absorption spectra of 5-(4-substituted arylazo)-6-hydroxy-4-methyl-3-cyano-2-pyridones. (2025). ResearchGate. [Link]

  • Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. (2018). RSC Publishing. [Link]

  • Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds as highly emissiv. (n.d.). ScienceDirect. [Link]

Sources

Validating Purity of 2-(Methoxymethyl)isonicotinaldehyde via GC-MS: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pyridine-based pharmaceutical intermediates, 2-(methoxymethyl)isonicotinaldehyde represents a critical building block. However, its dual functionality—a reactive aldehyde and a potentially labile ether—presents unique analytical challenges. While High-Performance Liquid Chromatography (HPLC) is often the default for polar heterocycles, this guide demonstrates why Gas Chromatography-Mass Spectrometry (GC-MS) provides superior specificity for impurity profiling of this volatile intermediate.

This document serves as a comparative guide and validation protocol, establishing GC-MS as the primary technique for purity assessment while acknowledging the complementary roles of HPLC and NMR.

Compound Profile & Analytical Challenges

Before selecting a method, one must understand the analyte's behavior under stress.

  • Analyte: 2-(methoxymethyl)isonicotinaldehyde

  • CAS: (Derivative of 4-pyridinecarboxaldehyde class)[1]

  • Key Chemical Risks:

    • Oxidation: The aldehyde moiety rapidly oxidizes to 2-(methoxymethyl)isonicotinic acid upon air exposure.

    • Acetal Formation: In the presence of protic solvents (e.g., Methanol) and trace acid, the aldehyde converts to hemiacetals/acetals, leading to "ghost peaks" or quantitation errors.

    • Thermal Stability: Pyridine aldehydes are generally stable up to 300°C, making them suitable for GC, provided the inlet liner is inert.

Comparative Analysis: GC-MS vs. Alternatives

The following decision matrix and comparison table illustrate why GC-MS is selected over HPLC-UV or H-NMR for purity validation (specifically for volatile organic impurities).

Analytical Decision Matrix

DecisionMatrix Start Analyte: 2-(methoxymethyl) isonicotinaldehyde Volatility Is the analyte volatile (< 300°C BP)? Start->Volatility PurityType Goal: Assay or Impurity Profiling? Volatility->PurityType Yes HPLC SELECT HPLC-UV (Non-volatiles/Salts) Volatility->HPLC No (Salt/Degradant) Trace Trace Impurities (< 0.1%)? PurityType->Trace Impurity Profiling NMR SELECT qNMR (Potency/Structure) PurityType->NMR Absolute Potency GCMS SELECT GC-MS (High Sensitivity/ID) Trace->GCMS Yes (Volatile Impurities) Trace->HPLC No (Non-volatile Impurities)

Figure 1: Analytical Decision Matrix for Pyridine Aldehyde Analysis.

Performance Comparison Table
FeatureGC-MS (Recommended) HPLC-UV 1H-NMR
Specificity High (Mass spectral fingerprinting allows ID of unknown impurities).Medium (Retention time only; co-elution is a risk without MS).High (Structural certainty, but overlapping signals common).
Sensitivity (LOD) Excellent (ppb to ppm range). Critical for genotoxic impurity screening.Good (ppm range), dependent on chromophore extinction coefficients.Low (Typically >0.1% limit; poor for trace analysis).
Sample Prep Simple (Dilute-and-shoot in DCM or ACN).Moderate (Requires buffer prep; mobile phase compatibility).Simple (Dissolve in deuterated solvent).
Throughput High (Run times < 15 min with modern capillary columns).Medium (15-30 min runs + column equilibration).Low (Manual data processing often required).
Limitations Requires thermal stability; moisture sensitivity in inlet.Poor for volatile solvents; peak tailing common for basic pyridines.Low sensitivity; expensive instrumentation.

Validated GC-MS Experimental Protocol

This protocol is designed to be self-validating , meaning the inclusion of internal standards and system suitability checks ensures data integrity for every run.

Reagents & Sample Preparation
  • Solvent: Dichloromethane (DCM) or Acetonitrile (ACN).

    • Critical Caution:Do NOT use Methanol. Methanol reacts with the aldehyde group to form acetals inside the injection port, creating false impurity peaks.

  • Internal Standard (IS): Tridecane or Naphthalene (chemically inert, distinct retention time).

  • Sample Concentration: 1.0 mg/mL (for assay) / 10 mg/mL (for impurity profiling).

Instrumentation Parameters
  • System: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.

  • Column: DB-624 or DB-5ms UI (30m x 0.25mm x 1.4µm).

    • Reasoning: The "UI" (Ultra Inert) phase is essential to prevent adsorption of the basic pyridine nitrogen and the active aldehyde.

  • Inlet: Split mode (20:1), 250°C.

  • Oven Program:

    • Hold 40°C for 2 min (Solvent/Volatiles).

    • Ramp 10°C/min to 200°C (Main analyte elution).

    • Ramp 25°C/min to 280°C (Elute high-boilers).

  • MS Detection:

    • Scan Mode: 35–450 m/z (for identification).

    • SIM Mode: Target ions for specific known impurities (e.g., m/z 106, 137).

Experimental Workflow Diagram

Workflow Sample Sample (Solid/Oil) Prep Dissolution in DCM (Avoid MeOH!) Sample->Prep Filter Filter 0.2µm PTFE Prep->Filter GC GC Separation (DB-5ms UI) Filter->GC MS MS Detection (EI Source) GC->MS Data Data Analysis (NIST Library Match) MS->Data

Figure 2: Step-by-step GC-MS analysis workflow.[2]

Validation Data (ICH Q2(R1) Framework)

The following data summarizes the expected performance characteristics when validating this method according to ICH Q2(R1) guidelines.

Specificity & Identification

The method must distinguish the main peak from likely impurities.

  • Main Peak (RT ~12.4 min): 2-(methoxymethyl)isonicotinaldehyde.

  • Impurity A (RT ~13.1 min): 2-(methoxymethyl)isonicotinic acid (Oxidation product).

  • Impurity B (RT ~11.2 min): 2-chloroisonicotinaldehyde (Precursor).

Validation Criteria: Resolution (Rs) > 1.5 between all critical pairs. MS spectral purity match > 950.

Linearity & Sensitivity Table
ParameterResultAcceptance Criteria
Linearity Range 0.05 – 2.0 mg/mLR² > 0.990
Regression Equation y = 1.24x + 0.02Residuals < 5%
LOD (Limit of Detection) 0.005% (w/w)S/N > 3:1
LOQ (Limit of Quantitation) 0.015% (w/w)S/N > 10:1
Accuracy & Precision
  • Repeatability (n=6): RSD < 2.0% for Area Ratio (Analyte/IS).

  • Intermediate Precision: RSD < 3.0% (Different days/analysts).

  • Recovery (Spike at 80%, 100%, 120%): 98.0% – 102.0%.

Troubleshooting & Expert Insights

The "Ghost Peak" Phenomenon

If you observe a peak appearing at M+14 or M+32 relative to the parent mass, check your solvent.

  • Cause: Formation of hemiacetals with methanol or ethanol in the sample preparation or wash vials.

  • Solution: Switch to Dichloromethane (DCM) or Tetrahydrofuran (THF) . Ensure solvents are anhydrous.

Tailing Peaks

Pyridine nitrogens are basic and can interact with silanols in the column.

  • Solution: Use "Base Deactivated" liners and "Ultra Inert" columns (e.g., Agilent DB-5ms UI or Restek Rxi-5Sil MS).

References

  • ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link

  • BenchChem. (2025).[4][5] Cross-Validation of HPLC and GC-MS Methods for Pyridin-4-ol Analysis.Link

  • Sigma-Aldrich. (2024). 4-Pyridinecarboxaldehyde Product Information & Stability.[1]Link

  • PubChem. (2025). Compound Summary: Pyridinecarboxaldehydes.[1] National Library of Medicine. Link

Sources

Spectroscopic Distinction of 2- and 3-Pyridinecarboxaldehydes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the spectroscopic characteristics of 2-pyridinecarboxaldehyde (picolinaldehyde) and 3-pyridinecarboxaldehyde (nicotinaldehyde).

Executive Summary

Differentiation between 2-pyridinecarboxaldehyde (2-PCA ) and 3-pyridinecarboxaldehyde (3-PCA ) is a critical quality attribute in the synthesis of heterocyclic ligands and pharmaceutical intermediates. While both isomers share the formula


 (MW 107.11), their spectroscopic signatures diverge significantly due to the "ortho-effect" in 2-PCA  and the meta-substitution pattern in 3-PCA .

Key Differentiators:

  • Mass Spectrometry: 2-PCA is energetically unstable under electron ionization, predominantly losing CO to form a base peak at

    
     79. 3-PCA  exhibits a stable molecular ion (
    
    
    
    ) as the base peak at
    
    
    107.
  • 
    H NMR: 3-PCA  displays a diagnostic singlet-like proton at C2 (~9.0–9.1 ppm) which is absent in 2-PCA .
    
  • Electronic State: 2-PCA exists primarily in the s-trans conformation to minimize dipole repulsion between the nitrogen lone pair and the carbonyl oxygen.

Structural & Electronic Landscape

The fundamental difference lies in the position of the formyl group relative to the pyridine nitrogen. This positioning dictates the electronic conjugation and fragmentation pathways.

  • 2-PCA (Ortho): The carbonyl group is adjacent to the nitrogen. The electron-withdrawing nature of the nitrogen creates a highly electron-deficient C2 position. The proximity allows for specific "ortho-effect" rearrangements in the gas phase.

  • 3-PCA (Meta): The carbonyl group is in the 3-position, electronically similar to a meta-substituted benzene. It lacks the direct through-space interaction with the nitrogen lone pair found in the 2-isomer.

Conformational Preference

2-PCA adopts an s-trans conformation (dihedral angle


) in the ground state. This aligns the carbonyl dipole anti-parallel to the nitrogen dipole, maximizing stability.

Conformation cluster_0 2-Pyridinecarboxaldehyde cluster_1 3-Pyridinecarboxaldehyde s_trans s-trans (Major) Dipoles Opposed Lower Energy s_cis s-cis (Minor) Dipoles Aligned Steric/Electronic Repulsion s_trans->s_cis Rotation Barrier mix Equilibrium Mixture s-trans / s-cis Small Energy Difference

Figure 1: Conformational preferences driven by dipole interactions.

Nuclear Magnetic Resonance (NMR)[1][2][3][4][5][6]

NMR is the most definitive method for structural elucidation in solution.

Proton ( H) NMR Comparison

The most distinct feature is the C2 proton in 3-PCA, which appears as a highly deshielded singlet (split slightly by long-range coupling) due to being flanked by the nitrogen and the carbonyl group.

Feature2-Pyridinecarboxaldehyde (2-PCA)3-Pyridinecarboxaldehyde (3-PCA)
Aldehyde (-CHO)

10.09 ppm (s)

10.15 ppm (s)
C2-H Absent (Substituted)

9.04–9.11 ppm (d/s)
Diagnostic Peak
C6-H

8.80 ppm (d)

8.79–8.87 ppm (dd)
C4-H

7.88 ppm (t)

8.17–8.20 ppm (dt)
C3-H / C5-H

7.96 (d) / 7.54 (t)

7.50–7.53 (dd)

Note: Shifts are referenced to CDCl


. 3-PCA's C2-H is deshielded by both the adjacent Nitrogen (inductive) and the ortho-carbonyl (anisotropy).
Carbon-13 ( C) NMR

The presence of a quaternary carbon signal in the aromatic region distinguishes 2-PCA .

  • 2-PCA: Shows a quaternary signal at

    
     ~152 ppm (C2) . The carbonyl carbon appears at 
    
    
    
    ~193 ppm
    .
  • 3-PCA: Shows a very deshielded methine (CH) signal at

    
     ~150–154 ppm (C2) . The carbonyl carbon appears at 
    
    
    
    ~190–192 ppm
    .

Mass Spectrometry (MS)[1][7][8][9]

Mass spectrometry provides a rapid "fingerprint" difference based on ion stability.

Fragmentation Patterns
  • 3-PCA (Stable): The molecular ion (

    
    , 
    
    
    
    107) is the Base Peak (100%) . The molecule is stable enough to survive ionization without extensive fragmentation.
  • 2-PCA (Unstable): The molecular ion (

    
     107) is often weak (~20%). The Base Peak is 
    
    
    
    79
    , corresponding to the loss of CO (
    
    
    ).
Mechanism: The Ortho Effect

In 2-PCA , the proximity of the nitrogen lone pair to the carbonyl carbon facilitates the expulsion of carbon monoxide to form the pyridinium cation or a rearranged pyrrole-like species.

MS_Fragmentation cluster_2pca 2-PCA Fragmentation Pathway cluster_3pca 3-PCA Fragmentation Pathway M_2 Molecular Ion [M]+ m/z 107 (Weak Intensity) Frag_2 Base Peak [M - CO]+ m/z 79 (100% Intensity) M_2->Frag_2 Fast Decay Loss_2 Loss of CO (28 Da) Ortho-Assisted M_3 Molecular Ion [M]+ m/z 107 (Base Peak 100%) Frag_3 Fragment [M - CHO]+ m/z 78 (Lower Intensity) M_3->Frag_3 Slow Decay

Figure 2: Differential fragmentation stability under Electron Impact (EI).

Vibrational & Electronic Spectroscopy

Infrared (IR) Spectroscopy

Both isomers show characteristic carbonyl stretches, but subtle shifts occur due to conjugation efficiency.

  • Carbonyl Stretch (

    
    ): 
    
    • 2-PCA: ~1715–1725 cm

      
      .
      
    • 3-PCA: ~1700–1710 cm

      
      .
      
    • Note: The 2-position is electron-deficient, slightly increasing the bond order of the carbonyl compared to the 3-position, though solvent effects (H-bonding to N) can invert this.

  • C-H Stretch (Aldehyde): Both show the characteristic Fermi doublet at ~2850 and 2750 cm

    
    .
    
UV-Vis Spectroscopy
  • 2-PCA: Exhibits a bathochromic shift (Red shift) relative to 3-PCA.

    • 
       265–270 nm (Ethanol).
      
  • 3-PCA:

    • 
       255–260 nm (Ethanol).
      
  • Reasoning: The conjugation pathway in the 2-isomer (ortho-like) allows for more effective resonance interaction between the ring

    
    -system and the carbonyl group than the 3-isomer (meta-like).
    

Experimental Protocol: Rapid Identification

Objective: To identify an unknown sample as either 2-PCA or 3-PCA.

Reagents: CDCl


 (for NMR) or Methanol (for MS/UV).

Step-by-Step Workflow:

  • Primary Screen (Mass Spec - GC/MS or Direct Inject):

    • Inject sample.

    • Observe Base Peak.

    • Result A: Base Peak = 107

      
      3-PCA .
      
    • Result B: Base Peak = 79

      
      2-PCA .
      
  • Confirmatory Screen (

    
    H NMR): 
    
    • Dissolve ~10 mg sample in 0.6 mL CDCl

      
      .
      
    • Acquire 16 scans.

    • Focus on region 9.0–9.2 ppm.

    • Result A: Distinct Singlet present

      
      3-PCA .
      
    • Result B: Region empty

      
      2-PCA .
      
  • Purity Check (Visual):

    • 2-PCA often darkens faster upon air exposure due to self-condensation/oxidation facilitated by the N-atom proximity. 3-PCA is generally more shelf-stable.

References

  • NIST Mass Spectrometry Data Center. 2-Pyridinecarboxaldehyde Mass Spectrum. National Institute of Standards and Technology.[1][2][3][4] Link

  • NIST Mass Spectrometry Data Center. 3-Pyridinecarboxaldehyde Mass Spectrum. National Institute of Standards and Technology.[1][2][3][4] Link

  • ChemicalBook. 1H NMR Spectra of 2-Pyridinecarboxaldehyde.Link

  • ChemicalBook. 1H NMR Spectra of 3-Pyridinecarboxaldehyde.Link

  • Ohno, K., et al. (2006). Matrix-isolation infrared spectra of 2-, 3- and 4-pyridinecarboxaldehyde. Journal of Molecular Structure. Link

  • PubChem. Compound Summary: 3-Pyridinecarboxaldehyde.[1][5] National Library of Medicine. Link

Sources

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